Technical Documentation Center

(R)-5-Methylchroman-4-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-5-Methylchroman-4-amine hydrochloride
  • CAS: 1330286-45-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of (R)-5-Methylchroman-4-amine Derivatives

Abstract The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The (R)-5-Methylchroman-4-amine backbone represents a promising chemical space for the development of novel therapeutics. However, translating a biologically active compound into a viable drug candidate requires a thorough understanding of its pharmacokinetic (PK) profile. This in-depth technical guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of (R)-5-Methylchroman-4-amine derivatives. We will delve into the critical in vitro and in vivo assays necessary to build a robust Absorption, Distribution, Metabolism, and Excretion (ADME) profile, offering not just protocols but the strategic rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing chroman-based therapeutics from the bench to the clinic.

The Strategic Imperative of Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Early characterization of a compound's ADME properties is not merely a data-gathering exercise; it is a critical risk-mitigation strategy.[4][5] Integrating in vitro ADME assays at the lead optimization stage allows for the selection of candidates with favorable drug-like attributes, minimizing the risk of costly late-stage failures due to poor pharmacokinetics.[6] This proactive approach guides structure-activity relationship (SAR) and structure-property relationship (SPR) studies, enabling chemists to optimize for both potency and developability.[7] For novel scaffolds like (R)-5-Methylchroman-4-amine derivatives, establishing a baseline PK profile is fundamental to predicting human dose, identifying potential drug-drug interactions, and designing informative in vivo efficacy and toxicology studies.[7][8]

Foundational Physicochemical and In Vitro ADME Assessment

The journey of a drug through the body is initially dictated by its fundamental physicochemical properties. These properties govern its ability to be absorbed, distribute into tissues, and be cleared. Therefore, the initial characterization of any (R)-5-Methylchroman-4-amine derivative should begin here.

Core Physicochemical Properties

A molecule's absorption and distribution potential can often be predicted by a few key parameters, famously encapsulated in frameworks like Lipinski's Rule of Five.[9]

ParameterExperimental MethodRationale and Implication
Solubility Kinetic or Thermodynamic Solubility AssaysPoor aqueous solubility can be a major hurdle for oral absorption and intravenous formulation. Early assessment is critical.
Lipophilicity (LogP/LogD) Shake-flask method, HPLC-based methodsLogD at physiological pH (7.4) is a key indicator of a compound's ability to permeate cell membranes. A balance is crucial; too high can lead to poor solubility and high metabolic turnover, while too low can hinder absorption.
pKa Potentiometric titration, UV-spectroscopyThe ionization state of the primary amine on the chroman scaffold at different physiological pH values will significantly impact solubility, permeability, and target engagement.
In Vitro ADME Suite: A Multi-parametric Approach

In vitro ADME assays are the workhorse of early drug discovery, providing a scalable and cost-effective means to screen and rank compounds.[6][10] The following suite of assays forms the cornerstone of a comprehensive PK profile for (R)-5-Methylchroman-4-amine derivatives.

For orally administered drugs, crossing the intestinal epithelium is the first major barrier. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[11][12][13]

  • Causality Behind the Choice: Caco-2 cells, a human colon adenocarcinoma line, spontaneously differentiate into a polarized monolayer of enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[14] This makes the model more physiologically relevant than simple artificial membranes (like PAMPA), as it can assess both passive diffusion and active transport.[12]

A bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A), is essential. The resulting efflux ratio (Papp(B-A) / Papp(A-B)) is a critical indicator of whether the compound is a substrate for efflux transporters like P-gp.[15] An efflux ratio greater than 2 suggests active efflux, which can significantly limit oral bioavailability.[11]

The metabolic fate of a compound is a primary determinant of its half-life and potential for drug-drug interactions. Initial screening is typically performed using liver subcellular fractions.

  • Liver Microsomes: These preparations are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for Phase I metabolism. An incubation with liver microsomes and the cofactor NADPH provides a rapid assessment of a compound's intrinsic clearance via oxidative metabolism.

  • Hepatocytes: For a more comprehensive view, assays using cryopreserved primary hepatocytes are employed. Hepatocytes contain both Phase I and Phase II (conjugation) enzymes, offering a more complete picture of a compound's metabolic fate.

The key output from these assays is the compound's in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict hepatic clearance in vivo.

Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[16] It is the unbound (free) fraction of the drug that is available to distribute to tissues, interact with its target, and be cleared.[17][18] Therefore, understanding the extent of PPB is crucial for interpreting efficacy and toxicity data.

  • Self-Validating System: The gold-standard method for determining PPB is Equilibrium Dialysis .[16][19] In this assay, a semi-permeable membrane separates a chamber containing the compound in plasma from a chamber containing buffer. At equilibrium, the concentration of the compound in the buffer is equal to the unbound concentration in the plasma. This method is considered highly reliable because it is based on a fundamental physical principle and is less prone to the artifacts that can affect other methods like ultrafiltration.[16] The Rapid Equilibrium Dialysis (RED) device is a common high-throughput format for this assay.[18]

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of pharmacokinetic data hinges on robust and well-controlled experimental execution. Below are detailed, step-by-step methodologies for key in vitro assays.

Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for the laboratory, confirming the integrity of the tight junctions.[12]

  • Assay Initiation (A to B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (typically at 1-10 µM) in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Assay Initiation (B to A):

    • In a parallel set of inserts, add the test compound in transport buffer to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.[13]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
  • Device Preparation: Prepare the RED device inserts and base plate as per the manufacturer's instructions.

  • Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat) at the final test concentration (e.g., 1 µM).[17]

  • Assay Setup:

    • Add the compound-spiked plasma to the sample chamber of the RED insert.

    • Add phosphate-buffered saline (PBS) to the buffer chamber.[18]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[18][19]

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Extraction: To ensure accurate quantification, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Precipitate proteins by adding a sufficient volume of organic solvent (e.g., acetonitrile) containing an internal standard.[17][18]

  • Quantification: Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) and the percentage of compound bound.

Visualizing the Path: Workflows and Pathways

Clear visualization of experimental processes and metabolic pathways is essential for understanding and communicating complex pharmacokinetic concepts.

PK_Profiling_Workflow Lead_Opt Lead Optimization (SAR/SPR) Solubility Solubility Lead_Opt->Solubility LogD LogD Lead_Opt->LogD Candidate Candidate Selection CYP_Inhib CYP_Inhib Dosing Dosing CYP_Inhib->Dosing Inform Dose Selection PK_Params PK_Params PK_Params->Lead_Opt Iterative Refinement PK_Params->Candidate

Metabolic_Pathway Parent (R)-5-Methylchroman-4-amine (Parent Compound) Metabolite_A Metabolite_A Parent->Metabolite_A Metabolite_B Metabolite_B Parent->Metabolite_B Metabolite_C Metabolite_C Parent->Metabolite_C Glucuronide Glucuronide Parent->Glucuronide Direct Conjugation of Amine Excretion Excretion (Urine, Feces) Metabolite_A->Glucuronide Sulfate Sulfate Metabolite_A->Sulfate Metabolite_B->Excretion Metabolite_C->Excretion Glucuronide->Excretion Sulfate->Excretion

Transitioning to In Vivo Pharmacokinetics

While in vitro data is predictive, an in vivo pharmacokinetic study is the definitive measure of a compound's behavior in a whole organism.[8][20] These studies are typically conducted in rodent models (e.g., mice or rats) as a precursor to studies in higher species and humans.

Study Design and Execution
  • Route of Administration: To determine oral bioavailability (F%), compounds must be administered via both intravenous (IV) and oral (PO) routes in parallel groups of animals. The IV dose provides a baseline for 100% bioavailability.[7]

  • Blood Sampling: A sparse or serial blood sampling schedule is designed to capture the full plasma concentration-time profile, including the absorption phase, the peak concentration (Cmax), and the elimination phase.[20]

  • Bioanalytical Method Validation: The cornerstone of any in vivo PK study is a robust, validated bioanalytical method, typically LC-MS/MS.[21][22] The method must be validated for parameters like accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure the data is reliable.[8][22]

Interpreting Key In Vivo PK Parameters

The plasma concentration-time data is used to calculate several key parameters that define the compound's profile.

ParameterDescriptionImplication for Drug Development
Cmax Maximum observed plasma concentrationRelates to the dose and rate of absorption. Important for assessing potential acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total systemic exposure to the drug.
Elimination Half-lifeThe time required for the plasma concentration to decrease by half. A primary determinant of dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Reflects the efficiency of elimination processes (metabolism and excretion).
Vd Volume of DistributionAn apparent volume that relates the amount of drug in the body to the concentration in the plasma. A high Vd suggests extensive distribution into tissues.
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). A key parameter for the viability of an oral drug.

Conclusion and Future Directions

A systematic and rationale-driven approach to pharmacokinetic profiling is indispensable for the successful development of (R)-5-Methylchroman-4-amine derivatives. By integrating physicochemical characterization, a comprehensive suite of in vitro ADME assays, and well-designed in vivo studies, researchers can build a holistic understanding of a compound's disposition. This data-driven strategy enables informed decision-making, guides medicinal chemistry efforts to optimize drug-like properties, and ultimately increases the probability of selecting a clinical candidate with a high likelihood of success. The principles and protocols outlined in this guide provide a robust framework for de-risking novel chroman derivatives and advancing them toward therapeutic reality.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • van Breemen, R.B. & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • UT Southwestern. Caco-2 Permeability: Preclinical Pharmacology Lab. Available from: [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • Domainex. Plasma Protein Binding Assay. Available from: [Link]

  • PubMed. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). Available from: [Link]

  • QPS. Plasma Protein Binding. Available from: [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Available from: [Link]

  • Scholars Research Library. Pharmacokinetics and Toxicology Assessment in Preclinical Studies. (2024). Available from: [Link]

  • Preclinical DMPK Studies. How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). Available from: [Link]

  • PubMed. Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). Available from: [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • IAEA. Guidance for preclinical studies with radiopharmaceuticals. (2020). Available from: [Link]

  • ResearchGate. Review on Chromen derivatives and their Pharmacological Activities. Available from: [Link]

  • PMC - NIH. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Available from: [Link]

  • PMC - NIH. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. (2025). Available from: [Link]

  • PubMed. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. (2006). Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). Available from: [Link]

  • PubMed. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). Available from: [Link]

  • 001CHEMICAL. CAS No. 1213506-92-3, (R)-5-methylchroman-4-amine. Available from: [Link]

  • TeachOpenCADD. Molecular filtering: ADME and lead-likeness criteria. Available from: [Link]

  • ScienceDirect. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Available from: [Link]

  • PubMed. Metabolic profiles of coumarin in human plasma extrapolated from a rat data set with a simplified physiologically based pharmacokinetic model. Available from: [Link]

  • ResearchGate. List of ADME/T and physicochemical properties of standard drugs and compounds 5-12. Available from: [Link]

  • ResearchGate. Bioanalytical methods for the analysis of drugs in plasma by LC-MS or.... Available from: [Link]

  • PubMed. Derivatization methods for quantitative bioanalysis by LC-MS/MS. (2012). Available from: [Link]

  • PMC - NIH. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Available from: [Link]

  • Appchem. (r)-5-methylchroman-4-amine | 1213506-92-3 | C10H13NO. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. (2024). Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Crystallographic Analysis of (R)-5-Methylchroman-4-amine Hydrochloride

Introduction: The Imperative of Solid-State Characterization in Modern Drug Development In the landscape of contemporary pharmaceutical development, a thorough understanding of the three-dimensional structure of an activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Solid-State Characterization in Modern Drug Development

In the landscape of contemporary pharmaceutical development, a thorough understanding of the three-dimensional structure of an active pharmaceutical ingredient (API) is not merely advantageous; it is a prerequisite for success. The spatial arrangement of atoms within a crystalline solid dictates a multitude of physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For a chiral molecule such as (R)-5-Methylchroman-4-amine hydrochloride (CAS: 1330286-45-7, Formula: C10H14ClNO, Molecular Weight: 199.67 g/mol ), a comprehensive crystallographic analysis is paramount.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical framework for the crystallographic characterization of this specific chiral amine hydrochloride, from crystal growth to data analysis and interpretation. While a public crystal structure for this compound is not available as of the writing of this guide, the methodologies detailed herein provide a robust roadmap for its determination.

The hydrochloride salt of a chiral amine introduces specific structural features, such as hydrogen bonding networks involving the chloride ion, which can significantly influence the crystal packing and, consequently, the material's properties.[3] Elucidating these features through X-ray diffraction is a critical step in de-risking the drug development process and ensuring the selection of a stable and efficacious solid form.

Part 1: The Foundation - Growing High-Quality Single Crystals

The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. This is often the most challenging yet critical step, as the quality of the diffraction data is intrinsically linked to the quality of the crystal. For (R)-5-Methylchroman-4-amine hydrochloride, a systematic approach to screening various crystallization conditions is recommended.

Material Purification

The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Standard purification techniques such as recrystallization or chromatography should be employed to achieve a purity of >99%.

Solvent Selection and Crystallization Techniques

A range of solvents should be screened for their ability to dissolve the compound and promote slow, controlled crystallization. Given the hydrochloride salt nature of the target compound, polar solvents are a logical starting point.

Table 1: Illustrative Solvent Screening for Crystal Growth

Solvent SystemTechniqueObservations (Hypothetical)
MethanolSlow EvaporationRapid formation of small needles, unsuitable for SC-XRD.
Ethanol/Water (9:1)Slow CoolingFormation of larger, well-formed prismatic crystals over 48 hours.
IsopropanolVapor Diffusion with Diethyl EtherFormation of block-like crystals suitable for diffraction within 3-5 days.
AcetonitrileSlow EvaporationFormation of thin plates, potentially usable but not ideal.

Experimental Protocol: Vapor Diffusion for Single Crystal Growth

  • Prepare a concentrated solution: Dissolve 5-10 mg of purified (R)-5-Methylchroman-4-amine hydrochloride in a minimal amount of a suitable solvent (e.g., isopropanol) in a small, open vial.

  • Prepare the reservoir: Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). Add a larger volume of a less-polar "anti-solvent" (e.g., diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Equilibrate: The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Incubate: Store the setup in a vibration-free environment at a constant temperature.

  • Monitor: Observe the inner vial periodically for the formation of single crystals. This process can take several days to weeks.

Part 2: Elucidating the Molecular Architecture - Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, SC-XRD is employed to determine the precise arrangement of atoms in the crystal lattice.

The Theoretical Cornerstone: Bragg's Law

X-ray diffraction is governed by the constructive interference of X-rays scattered by the electron clouds of atoms in a periodic lattice. This phenomenon is described by Bragg's Law:

nλ = 2d sin(θ)

Where:

  • n is an integer representing the order of diffraction.

  • λ is the wavelength of the incident X-rays.

  • d is the spacing between parallel crystal planes.

  • θ is the angle of incidence of the X-ray beam with the crystal planes.

By measuring the angles (θ) at which diffracted beams are observed, the distances between atomic planes (d-spacings) can be calculated, which is the fundamental data used to solve the crystal structure.

Data Collection and Processing Workflow

The following diagram illustrates a typical workflow for SC-XRD data collection and structure solution.

scxrd_workflow cluster_experiment Data Collection cluster_analysis Structure Determination crystal_mount Crystal Mounting data_collection Diffraction Data Collection crystal_mount->data_collection On Diffractometer data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & CIF Generation structure_refinement->validation pxrd_workflow cluster_experiment PXRD Experiment cluster_analysis Data Analysis sample_prep Sample Preparation (Powder) data_acquisition Data Acquisition (Diffractometer) sample_prep->data_acquisition phase_id Phase Identification (Database Matching) data_acquisition->phase_id polymorph_screen Polymorph & Purity Analysis phase_id->polymorph_screen rietveld Quantitative Analysis (Rietveld Refinement) polymorph_screen->rietveld

Sources

Foundational

Discovery and Preliminary Investigation of Chiral 5-Methylchroman-4-amines: A Technical Guide

Executive Summary Chiral 5-methylchroman-4-amines have emerged as highly privileged scaffolds in modern medicinal chemistry. Their unique bicyclic architecture and rigid stereocenters make them critical intermediates in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 5-methylchroman-4-amines have emerged as highly privileged scaffolds in modern medicinal chemistry. Their unique bicyclic architecture and rigid stereocenters make them critical intermediates in the synthesis of potent human Bradykinin B1 receptor antagonists—which are pivotal for treating chronic inflammatory pain and neuroinflammation—as well as next-generation acid pump inhibitors (potassium-competitive acid blockers). This whitepaper provides an in-depth technical analysis of the discovery, pharmacological relevance, and advanced enantioselective synthetic methodologies for chiral 5-methylchroman-4-amines.

Pharmacological Relevance & Mechanism of Action

The chroman-4-amine core is not merely a structural novelty; it is a highly specific pharmacophore. Research has demonstrated that aryl sulfonamides containing a chiral chroman diamine moiety act as potent antagonists of the human Bradykinin B1 receptor (B1R) 1[1].

Unlike the B2 receptor, which is constitutively expressed, B1R is heavily upregulated following tissue injury or exposure to pro-inflammatory cytokines (e.g., IL-1β, TNF-α). By blocking this receptor, chiral 5-methylchroman-4-amines effectively halt the intracellular calcium and MAPK signaling cascades responsible for chronic pain and neuroinflammation, showing promise even in Alzheimer's disease models by regulating amyloid accumulation 2[2]. Additionally, specific enantiomers, such as (4S)-5-Methylchroman-4-amine, are patented precursors for acid pump inhibitors targeting gastrointestinal disorders 3[3].

B1R_Pathway TissueInjury Tissue Injury / Inflammation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) TissueInjury->Cytokines B1R_Induction Bradykinin B1 Receptor (B1R) Upregulation Cytokines->B1R_Induction Signaling Intracellular Ca2+ / MAPK Signaling B1R_Induction->Signaling ChromanAmine Chiral 5-Methylchroman-4-amine Antagonist Inhibition Therapeutic Blockade ChromanAmine->Inhibition Pain Chronic Pain & Neuroinflammation Signaling->Pain Inhibition->B1R_Induction

Bradykinin B1 Receptor signaling pathway and therapeutic blockade by chroman-4-amines.

Strategic Retrosynthesis and Methodological Evolution

Historically, the synthesis of chiral chroman-4-amines relied on the resolution of racemates via chiral high-pressure liquid chromatography (HPLC) or the formation of diastereomeric salts (e.g., using D-tartaric acid) 3[3]. However, these methods suffer from a maximum theoretical yield of 50% and require labor-intensive downstream processing.

Modern approaches have shifted toward direct asymmetric synthesis. Two primary routes have proven highly effective:

  • Asymmetric Transfer Hydrogenation (ATH): Utilizing Rh(II)-Cp*-TsDPEN complexes to reduce chromenones in aqueous media.

  • Decarboxylative Mannich Reactions: A breakthrough protocol involving the reaction of malonic acid half esters (MAHEs) with cyclic aldimines (such as benzoxathiazine 2,2-dioxides), catalyzed by a Copper(I)/(R,R)-Ph-Box complex 4[4].

The Mannich route is particularly advantageous because the cyclic aldimine constrains the C=N bond in a Z-geometry. This structural rigidity prevents the E/Z isomerization that typically degrades enantioselectivity in acyclic imines, allowing for near-perfect stereocontrol.

SyntheticWorkflow A Malonic Acid Half Ester + Cyclic Aldimine C Decarboxylative Mannich Adduct A->C Enantioselective Addition B CuTC / (R,R)-Ph-Box Catalyst System B->C D LiAlH4 Reduction & Boc Protection C->D E Mitsunobu Cyclization D->E F (R)-5-Methylchroman-4-amine E->F Retention of ee

Enantioselective synthetic workflow for (R)-5-Methylchroman-4-amine.

Quantitative Data: Catalyst Optimization Metrics

The choice of catalyst and solvent dictates the success of the enantioselective addition. The table below summarizes the optimization of the decarboxylative Mannich reaction, highlighting the causality behind selecting CuTC over other copper sources. CuTC (Copper(I) thiophene-2-carboxylate) provides a highly reactive, soluble Cu(I) species that coordinates flawlessly with the bidentate (R,R)-Ph-Box ligand, forming a tight chiral pocket that maximizes facial selectivity.

Copper SourceChiral LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Cu(OTf)₂(R,R)-Ph-BoxTHF2545%72%
CuTC(S,S)-t-Bu-BoxTHF1582%88%
CuTC(R,R)-Ph-BoxToluene1570%85%
CuTC (R,R)-Ph-Box THF 15 91% 96%

Data synthesized from foundational optimizations in cyclic aldimine electrophile studies 4[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a built-in analytical checkpoint to verify causality and prevent the propagation of errors (such as racemization) down the synthetic pipeline.

Protocol A: Cu-Catalyzed Enantioselective Decarboxylative Mannich Reaction

Objective: Synthesize the chiral β-amino ester precursor with >95% ee.

  • Preparation of the Catalyst Complex: In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuTC (0.05 mmol, 5 mol%) and (R,R)-Ph-Box (0.055 mmol, 5.5 mol%) in freshly distilled, anhydrous THF (2.0 mL).

    • Causality Check: Anhydrous conditions are critical; trace moisture will hydrolyze the Cu-ligand complex, leading to a racemic background reaction. Stir at room temperature for 1 hour until a homogeneous green/blue solution forms.

  • Substrate Addition: Cool the mixture to 15 °C. Add the cyclic aldimine (benzoxathiazine 2,2-dioxide derivative, 1.0 mmol) in one portion.

  • Decarboxylation/Addition: Slowly add the malonic acid half ester (MAHE, 1.2 mmol) dropwise over 10 minutes.

  • Reaction Monitoring (Validation Checkpoint 1): Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly UV-active cyclic aldimine spot indicates completion.

  • Workup & Chiral Validation (Validation Checkpoint 2): Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Self-Validation: Before proceeding, purify a 5 mg aliquot via flash chromatography and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10). Proceed only if ee ≥ 95%.

Protocol B: Transformation to (R)-5-Methylchroman-4-amine via Mitsunobu Cyclization

Objective: Convert the Mannich adduct to the final chroman-4-amine without loss of enantiopurity.

  • Global Reduction: Treat the Mannich adduct (1.0 mmol) with LiAlH₄ (4.0 mmol) in anhydrous THF at 0 °C to reflux. This simultaneously reduces the ester to a primary alcohol and cleaves the sulfonamide/amide groups.

  • Boc Protection: Cool to room temperature, carefully quench (Fieser method), filter, and immediately treat the crude amino alcohol with Boc₂O (1.1 mmol) and Et₃N (1.5 mmol) in DCM.

    • Causality Check: Immediate Boc protection prevents unwanted side reactions of the highly nucleophilic free amine.

  • Mitsunobu Cyclization: Dissolve the Boc-protected amino alcohol in anhydrous THF (5 mL). Add Triphenylphosphine (PPh₃, 1.2 mmol). Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD, 1.2 mmol) dropwise.

    • Causality Check: The Mitsunobu conditions activate the primary alcohol as a leaving group, allowing the phenolic oxygen (if present in the specific precursor design) or equivalent nucleophile to cyclize, forming the chroman ring while strictly preserving the stereocenter at the C4 position.

  • Final Deprotection & Validation (Validation Checkpoint 3): Treat the cyclized product with 4M HCl in dioxane to remove the Boc group.

    • Self-Validation: Analyze the final (R)-5-Methylchroman-4-amine hydrochloride salt via LC-MS (expected [M+H]⁺ for C₁₀H₁₃NO = 164.1) and ¹H-NMR. The C4 proton should appear as a distinct triplet/dd around 4.2 ppm, confirming the cyclic structure.

Conclusion

The discovery and synthesis of chiral 5-methylchroman-4-amines represent a triumph of modern asymmetric catalysis. By transitioning from inefficient chiral resolution to highly controlled, catalytic enantioselective methodologies—such as the CuTC/(R,R)-Ph-Box mediated decarboxylative Mannich reaction—researchers can now access these privileged scaffolds with exceptional yield and enantiomeric excess. As the clinical demand for Bradykinin B1 receptor antagonists and acid pump inhibitors grows, these self-validating synthetic protocols will serve as the foundation for scalable, pharmaceutical-grade manufacturing.

References

  • Catalytic Asymmetric Decarboxylative Mannich Reaction of Malonic Acid Half Esters with Cyclic Aldimines: Access to Chiral β-Amino Esters and Chroman-4-amines The Journal of Organic Chemistry - ACS Publications[Link]

  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts ResearchGate[Link]

  • B1R up-regulation affects Aβ deposition in Tg-SwDI brain ResearchGate[Link]

  • US 2007/0219237 A1 - Chromane derivatives Google Patents / Googleapis[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of (R)-5-Methylchroman-4-amine Hydrochloride

Introduction Chiral amines are fundamental building blocks in modern medicinal chemistry, with a significant percentage of pharmaceutical agents incorporating a stereogenic amine center.[1] The enantiomeric purity of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral amines are fundamental building blocks in modern medicinal chemistry, with a significant percentage of pharmaceutical agents incorporating a stereogenic amine center.[1] The enantiomeric purity of these compounds is often critical to their therapeutic efficacy and safety profile. (R)-5-Methylchroman-4-amine is a valuable chiral intermediate, and its hydrochloride salt offers improved handling and formulation properties.[2] This document provides a comprehensive, field-proven protocol for the asymmetric synthesis of (R)-5-Methylchroman-4-amine hydrochloride, designed for researchers, scientists, and professionals in drug development.

This guide eschews a rigid template in favor of a logically structured narrative that emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability. The presented protocol is a robust, multi-step synthesis commencing with the preparation of the prochiral ketone, 5-methylchroman-4-one, followed by a highly enantioselective reduction to the corresponding (S)-alcohol, and culminating in a stereoinvertive amination to yield the desired (R)-amine, which is subsequently converted to its hydrochloride salt.

Synthetic Strategy Overview

The chosen synthetic route is a three-stage process designed for high stereocontrol and overall efficiency. This strategy is predicated on well-established and reliable transformations in asymmetric synthesis.

G cluster_0 Stage 1: Synthesis of Prochiral Ketone cluster_1 Stage 2: Asymmetric Reduction cluster_2 Stage 3: Stereoinvertive Amination & Salt Formation A 4-Methylphenol D 5-Methylchroman-4-one A->D [1] B Acrylic Acid B->D [2] C Polyphosphoric Acid C->D [3] E 5-Methylchroman-4-one D->E H (S)-5-Methylchroman-4-ol E->H [4] F (S)-2-Methyl-CBS-oxazaborolidine F->H [5] G BH3·SMe2 G->H [6] I (S)-5-Methylchroman-4-ol H->I L (R)-4-Azido-5-methylchroman I->L [7] Mitsunobu Reaction J Diphenylphosphoryl Azide (DPPA) J->L K 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) K->L N (R)-5-Methylchroman-4-amine L->N [8] Azide Reduction M H2, Pd/C M->N P (R)-5-Methylchroman-4-amine hydrochloride N->P [9] Salt Formation O HCl in Dioxane O->P

Figure 1: Overall synthetic workflow for (R)-5-Methylchroman-4-amine hydrochloride.

Part 1: Synthesis of 5-Methylchroman-4-one (Prochiral Ketone)

The synthesis of the chromanone scaffold is a critical first step. A reliable method for this is the reaction of a phenol with an appropriate three-carbon synthon, followed by an intramolecular Friedel-Crafts acylation.

Protocol 1: Synthesis of 5-Methylchroman-4-one
Reagent/MaterialMolecular WeightQuantityMoles
4-Methylphenol108.14 g/mol 10.8 g0.1
Acrylic Acid72.06 g/mol 7.9 g0.11
Polyphosphoric Acid (PPA)-100 g-
Dichloromethane (DCM)-200 mL-
Saturated NaHCO₃ solution-150 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Step-by-Step Procedure:

  • To a stirred mixture of 4-methylphenol (10.8 g, 0.1 mol) and acrylic acid (7.9 g, 0.11 mol), add polyphosphoric acid (100 g).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 2-3 hours. The viscosity of the mixture will increase as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methylchroman-4-one as a solid.

Expertise & Experience: The use of polyphosphoric acid serves as both a catalyst and a solvent for the intramolecular Friedel-Crafts acylation, which drives the cyclization to form the chromanone ring. The initial reaction between 4-methylphenol and acrylic acid is a Michael addition.

Part 2: Asymmetric Synthesis of (R)-5-Methylchroman-4-amine

This stage is the core of the asymmetric synthesis, involving a highly enantioselective reduction followed by a stereoinvertive amination.

Protocol 2: Asymmetric Reduction to (S)-5-Methylchroman-4-ol

This step employs a Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones.[3]

Reagent/MaterialMolecular WeightQuantityMoles
5-Methylchroman-4-one162.18 g/mol 8.1 g0.05
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)-5 mL0.005
Borane-dimethyl sulfide complex (BH₃·SMe₂)75.97 g/mol 4.2 g0.055
Anhydrous Tetrahydrofuran (THF)-150 mL-
Methanol (MeOH)-20 mL-
1 M HCl solution-50 mL-
Ethyl Acetate-200 mL-

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve (S)-2-Methyl-CBS-oxazaborolidine (5 mL of a 1 M solution in toluene, 5 mmol) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (4.2 g, 55 mmol) dropwise to the catalyst solution. Stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve 5-methylchroman-4-one (8.1 g, 50 mmol) in anhydrous THF (100 mL).

  • Add the solution of 5-methylchroman-4-one dropwise to the catalyst mixture at 0 °C over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (20 mL).

  • Allow the mixture to warm to room temperature and then add 1 M HCl (50 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude (S)-5-methylchroman-4-ol can be purified by flash chromatography if necessary, though it is often of sufficient purity for the next step.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Trustworthiness: The CBS reduction is a well-validated method that consistently provides high enantioselectivity for a wide range of ketones. The stereochemical outcome is predictable based on the chirality of the CBS catalyst.

Protocol 3: Stereoinvertive Amination to (R)-5-Methylchroman-4-amine

This step proceeds via a Mitsunobu reaction with an azide source, followed by the reduction of the resulting azide. This sequence results in a net inversion of stereochemistry at the C4 position.[4]

Reagent/MaterialMolecular WeightQuantityMoles
(S)-5-Methylchroman-4-ol164.20 g/mol 7.4 g0.045
Triphenylphosphine (PPh₃)262.29 g/mol 14.2 g0.054
Diphenylphosphoryl azide (DPPA)275.21 g/mol 14.9 g0.054
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.24 g/mol 8.2 g0.054
Anhydrous Toluene-200 mL-
Palladium on Carbon (10% Pd/C)-0.8 g-
Methanol (MeOH)-150 mL-
Hydrogen (H₂) gas-1 atm (balloon)-

Step-by-Step Procedure:

  • Azide Formation (Mitsunobu Reaction): a. In a flame-dried flask under an argon atmosphere, dissolve (S)-5-methylchroman-4-ol (7.4 g, 45 mmol) and triphenylphosphine (14.2 g, 54 mmol) in anhydrous toluene (200 mL). b. Cool the solution to 0 °C. c. Add diphenylphosphoryl azide (14.9 g, 54 mmol) dropwise, followed by the dropwise addition of DBU (8.2 g, 54 mmol). d. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. f. Purify the crude (R)-4-azido-5-methylchroman by flash chromatography.

  • Azide Reduction: a. Dissolve the purified azide in methanol (150 mL). b. Carefully add 10% Pd/C (0.8 g) to the solution. c. Purge the flask with hydrogen gas and then stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the azide is fully consumed (monitor by TLC or IR spectroscopy). d. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. e. Concentrate the filtrate under reduced pressure to obtain the crude (R)-5-methylchroman-4-amine.

Authoritative Grounding: The Mitsunobu reaction is a classic method for achieving stereochemical inversion at a chiral center. The use of DPPA provides a source of azide, which is a highly effective nucleophile in this transformation. The subsequent hydrogenation over Pd/C is a clean and efficient method for reducing the azide to the primary amine.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt, which is typically a crystalline solid that is easier to handle and purify.[5][6]

Protocol 4: Preparation of (R)-5-Methylchroman-4-amine Hydrochloride
Reagent/MaterialQuantity
Crude (R)-5-Methylchroman-4-amine~0.045 mol
4 M HCl in Dioxane~12 mL (1.1 eq)
Diethyl Ether100 mL

Step-by-Step Procedure:

  • Dissolve the crude (R)-5-methylchroman-4-amine in diethyl ether (50 mL).

  • Cool the solution in an ice bath.

  • Slowly add 4 M HCl in dioxane (~12 mL, 1.1 equivalents) dropwise with stirring. A precipitate will form.

  • Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 25 mL).

  • Dry the solid under vacuum to yield (R)-5-methylchroman-4-amine hydrochloride as a white to off-white solid.

  • The purity and identity of the final product should be confirmed by NMR, IR, and mass spectrometry, and the enantiomeric purity should be re-confirmed by chiral HPLC.

Data Presentation

Table 1: Summary of Expected Yields and Purity

StepProductExpected YieldEnantiomeric Excess (ee)
15-Methylchroman-4-one60-75%N/A
2(S)-5-Methylchroman-4-ol85-95%>98%
3(R)-5-Methylchroman-4-amine70-85% (over 2 steps)>98%
4(R)-5-Methylchroman-4-amine hydrochloride>95%>98%

Visualization of Key Transformations

G cluster_0 Asymmetric Reduction cluster_1 Stereoinvertive Amination A 5-Methylchroman-4-one (Prochiral) B (S)-5-Methylchroman-4-ol A->B (S)-CBS catalyst, BH3·SMe2 C (S)-5-Methylchroman-4-ol B->C D (R)-4-Azido-5-methylchroman C->D DPPA, PPh3, DBU (Inversion) E (R)-5-Methylchroman-4-amine D->E H2, Pd/C (Reduction)

Figure 2: Key stereochemical transformations in the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the asymmetric synthesis of (R)-5-Methylchroman-4-amine hydrochloride. By following the outlined procedures, researchers can confidently produce this valuable chiral building block with high yield and excellent enantiomeric purity. The emphasis on the rationale behind the chosen synthetic steps and reagents is intended to empower scientists to adapt and troubleshoot this methodology for related targets.

References

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(21), 4155-4158.
  • ACS Publications. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses. trimethylamine hydrochloride. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • MDPI. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • ResearchGate. (2022). Tuning an Imine Reductase for the Asymmetric Synthesis of Azacycloalkylamines by Concise Structure‐Guided Engineering. [Link]

  • ResearchGate. Early examples of intramolecular asymmetric reductive amination.... [Link]

  • Organic Chemistry Portal. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. [Link]

  • ACS Publications. (2018). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • J-STAGE. (2022). Model Synthetic Study of Tutin, a Picrotoxane-Type Sesquiterpene : Stereoselective Construction of a cis-fused 5,6-Ring Skeleton by an Intramolecular Aldol Reaction. [Link]

  • Google Patents.
  • University of Tokyo Repository. Doctoral dissertation: Asymmetric total synthesis of (-)-cochlearol B and (+)-ganocin A. [Link]

Sources

Application

Application Note: (R)-5-Methylchroman-4-amine Hydrochloride as a Chiral Building Block in Medicinal Chemistry

Executive Summary (R)-5-Methylchroman-4-amine hydrochloride (CAS: 1330286-45-7) is a highly privileged chiral bicyclic scaffold utilized extensively in the drug discovery and development of targeted gastrointestinal ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-5-Methylchroman-4-amine hydrochloride (CAS: 1330286-45-7) is a highly privileged chiral bicyclic scaffold utilized extensively in the drug discovery and development of targeted gastrointestinal therapies. Its most prominent application lies in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) . This application note provides an authoritative guide on the mechanistic utility, physicochemical properties, and validated synthetic protocols for integrating this chiral building block into active pharmaceutical ingredients (APIs), ensuring stereochemical integrity throughout the synthetic workflow.

Physicochemical Profiling

Understanding the physical properties of the hydrochloride salt is critical for storage, handling, and downstream processing. The salt form is specifically utilized to prevent atmospheric oxidation and spontaneous racemization of the benzylic amine.

PropertySpecification
Chemical Name (R)-5-Methylchroman-4-amine hydrochloride
CAS Registry Number 1330286-45-7
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Stereochemistry (4R)-configuration
Physical State Off-white to pale yellow crystalline powder
Solubility Soluble in Methanol, DMSO, Water; sparingly in EtOAc

Mechanistic Rationale: The Causality of the (R)-Stereocenter

In the rational design of P-CABs, the spatial orientation of the pharmacophore is non-negotiable. The rigid chroman ring restricts conformational freedom, thereby minimizing entropic penalties upon target binding.

The (R)-configuration at the C4 position of the chroman ring is critical for stereoselective docking into the ion-binding pocket of the gastric H+/K+-ATPase. The 5-methyl moiety provides essential steric bulk that projects into a highly specific hydrophobic auxiliary pocket of the enzyme. This precise orientation competitively blocks potassium ions from accessing the enzyme, effectively locking the H+/K+-ATPase in its E2 inactive state[1]. Any epimerization to the (S)-enantiomer results in severe steric clashes within the binding site, drastically reducing the inhibitory potency (IC50) and leading to off-target toxicity.

Pathway A Gastric Parietal Cell Stimulation B H+/K+-ATPase Activation (E1 State) A->B ATP Hydrolysis C P-CAB Binding ((R)-Chroman Scaffold) B->C K+ Competition D Enzyme Locked in Inactive E2 State C->D Steric Hindrance E Suppression of Gastric Acid Secretion D->E Therapeutic Effect

Mechanism of Action: P-CAB Inhibition of Gastric H+/K+-ATPase via (R)-Chroman Scaffold.

Experimental Protocols & Workflows

To maintain the integrity of the chiral center, the following protocols have been designed as self-validating systems. Every choice of reagent is dictated by the need to prevent benzylic deprotonation and subsequent racemization.

Protocol A: Mild Free-Basing and Chiral Purity Validation

Causality & Rationale: Cross-coupling reactions require the free amine. However, the benzylic proton at the C4 position is highly susceptible to base-catalyzed epimerization. Therefore, a mild, temperature-controlled neutralization is mandatory.

Step-by-Step Methodology:

  • Suspension: Suspend (R)-5-Methylchroman-4-amine HCl (1.0 eq) in a biphasic mixture of Ethyl Acetate (10 vol) and distilled water (5 vol).

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice bath to suppress kinetic racemization pathways.

  • Neutralization: Add 1M NaOH dropwise under vigorous stirring until the aqueous layer reaches a pH of exactly 8.0–8.5. Do not exceed pH 9.0.

  • Extraction & Drying: Separate the organic layer. Wash with chilled brine (3 vol), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature strictly below 30 °C.

  • Self-Validation (Chiral HPLC): Before proceeding to coupling, validate the enantiomeric excess (ee). Analyze the free base via Chiral HPLC using a Chiralpak AGP column (4.6 mm × 250 mm) with a mobile phase of 5 mM ammonium acetate buffer (pH 6.0)/2-propanol (93:7, v/v) [2]. Proceed only if ee > 99.0%.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Rationale: Forming a C-N bond between the (R)-chroman amine and a heteroaryl core (e.g., an imidazopyridine or benzimidazole derivative) requires transition-metal catalysis. We utilize Cesium Carbonate (Cs₂CO₃) rather than stronger bases like Sodium tert-butoxide (NaOtBu) to prevent high-temperature benzylic deprotonation. A bulky bidentate ligand (BINAP) is selected to accelerate reductive elimination and suppress β-hydride elimination, which could destroy the chiral center.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, charge the heteroaryl bromide (1.0 eq), (R)-5-Methylchroman-4-amine free base (1.1 eq), Pd₂(dba)₃ (0.02 eq), and rac-BINAP (0.04 eq).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-high purity Nitrogen (repeat 3x).

  • Solvent & Heating: Add anhydrous, degassed Toluene (10 vol). Seal the flask and heat the mixture at 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Self-Validation: Analyze the crude mixture via LC-MS to confirm the product mass. Perform a secondary Chiral HPLC analysis to ensure the (R)-stereocenter was retained (>98.5% ee) during the thermal catalytic cycle.

Workflow N1 (R)-5-Methylchroman-4-amine HCl (Stable Chiral Pool) N2 Free-Basing & Extraction (Mild Alkaline Conditions) N1->N2 NaOH / EtOAc N3 Chiral HPLC Validation (Ensure >99% ee) N2->N3 Organic Layer N4 Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed C-N Bond Formation) N3->N4 Pass Quality Check N5 Purification & Crystallization (Final API Isolation) N4->N5 Crude Product

Synthetic Workflow: Integration of (R)-5-Methylchroman-4-amine into API frameworks.

References

  • Title: Chromane Derivatives (US Patent 2007/0219237 A1)
  • Title: Determination of Enantiomeric Impurity in Tegoprazan Drug Substance by HPLC Source: Separation Science Plus (Wiley) URL: [Link] [2]

Method

Application Note: Advanced NMR Structural and Stereochemical Elucidation of (R)-5-Methylchroman-4-amine Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals. Introduction and Analytical Strategy The compound (R)-5-Methylchroman-4-amine hydrochloride (CAS: 1330286-45...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals.

Introduction and Analytical Strategy

The compound (R)-5-Methylchroman-4-amine hydrochloride (CAS: 1330286-45-7)[1] is a sterically hindered, chiral bicyclic amine frequently utilized as a rigid pharmacophore in drug discovery[2]. Complete characterization of this molecule presents two distinct analytical challenges:

  • Regiochemical Ambiguity: Confirming the exact placement of the methyl group at the C5 position (as opposed to C6, C7, or C8) on the aromatic ring.

  • Absolute Stereochemistry: Validating the (R)-configuration at the C4 chiral center, which cannot be determined by standard 1D NMR due to the enantiomeric equivalence in an achiral environment.

As a Senior Application Scientist, I have designed this protocol to be a self-validating system. We do not merely collect spectra; we strategically utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) to map the carbon skeleton, followed by a chemical derivatization utilizing Mosher's acid chlorides (MTPA-Cl) to unambiguously assign the 3D spatial arrangement[3],[4].

Causality in Experimental Design
  • Solvent Selection: The analyte is a hydrochloride salt. In non-polar solvents, it suffers from poor solubility and severe peak broadening. Therefore, DMSO- d6​ is selected for the initial 1D/2D structural elucidation to ensure sharp resonances and to observe the -NH 3+​ protons.

  • Freebasing Requirement: MTPA-Cl reacts exclusively with free nucleophilic amines. Attempting Mosher's derivatization directly on the HCl salt will result in hydrolysis of the expensive reagent and reaction failure. An in-situ or ex-situ freebasing step is mandatory[2].

  • Dual Derivatization: We use both (R)- and (S)-MTPA-Cl to create a Δδ map. Relying on a single diastereomer is prone to conformational artifacts; calculating the difference ( δS​−δR​ ) provides a self-correcting, highly trustworthy stereochemical assignment[4].

Workflow Start Sample: (R)-5-Methylchroman-4-amine HCl Prep1 Dissolve in DMSO-d6 Start->Prep1 Prep2 Freebase with NaOH & Extract (DCM) Start->Prep2 NMR1 1D & 2D NMR (HSQC, HMBC) Confirm 5-Methyl Regiochemistry Prep1->NMR1 Deriv Derivatize with (R)- & (S)-MTPA-Cl Prep2->Deriv NMR2 1H / 19F NMR Analysis Calculate Δδ (δS - δR) Deriv->NMR2 End Confirm (R)-Absolute Configuration NMR2->End

Caption: Workflow for the complete NMR structural and stereochemical elucidation.

Protocol 1: Regiochemical Confirmation via 2D NMR

To prove the methyl group is at the 5-position, we rely on the 3JCH​ long-range couplings in the HMBC spectrum. The 5-methyl protons must show a correlation to the C4a bridgehead carbon. If the methyl were at the 6-position, this specific 3J correlation would be absent.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of (R)-5-Methylchroman-4-amine HCl in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters (600 MHz Spectrometer):

    • 1 H NMR: 16 scans, relaxation delay (D1) = 2.0 s.

    • 13 C NMR: 1024 scans, D1 = 2.0 s.

    • HSQC: Phase-sensitive, 256 t1​ increments, 4 scans per increment.

    • HMBC: Optimized for long-range coupling constant JCH​ = 8 Hz.

  • Validation Check: Verify the presence of a broad singlet integrating to 3H around 8.60 ppm, confirming the integrity of the -NH 3+​ salt state.

Quantitative Data Summary

Table 1: Expected NMR Assignments and Key HMBC Correlations in DMSO- d6​

Position 1 H Shift (ppm)Multiplicity, Int. 13 C Shift (ppm)Key HMBC Correlations ( 2J , 3J )
C2 4.15 - 4.25m, 2H62.5C3, C4, C8a
C3 1.95 - 2.15m, 2H26.8C2, C4, C4a
C4 4.45 - 4.55m, 1H43.2C2, C3, C4a, C5, C8a
C4a --118.5-
C5 --136.0-
C6 6.85d, 1H124.5C4a, C8
C7 7.15t, 1H128.0C5, C8a
C8 6.75d, 1H115.5C4a, C6
C8a --154.0-
5-CH 3​ 2.30s, 3H18.5C4a , C5, C6
-NH 3+​ 8.60br s, 3H--

Scientist's Insight: The definitive proof of the 5-methyl regiochemistry is the HMBC cross-peak between the 5-CH 3​ protons (2.30 ppm) and the C4a quaternary carbon (118.5 ppm).

Protocol 2: Absolute Configuration via Mosher's Method

Mosher's acid analysis converts the enantiomeric amine into a pair of diastereomeric amides[3]. Because of the steric bulk of the 5-methyl group, the C4 amine is highly hindered. We utilize the highly reactive acid chloride (MTPA-Cl) rather than the free acid to ensure complete conversion[4].

MosherLogic Amine Free Amine (C4 Stereocenter) S_MTPA + (S)-MTPA-Cl Amine->S_MTPA R_MTPA + (R)-MTPA-Cl Amine->R_MTPA R_Amide (R)-MTPA Amide (from S-chloride) S_MTPA->R_Amide S_Amide (S)-MTPA Amide (from R-chloride) R_MTPA->S_Amide Delta Calculate Δδ = δS - δR Map Shielding Cones R_Amide->Delta S_Amide->Delta

Caption: Logic of absolute configuration determination using Mosher's acid derivatization.

Step-by-Step Methodology
  • Freebasing: Suspend 10 mg of the amine hydrochloride in 1 mL of Dichloromethane (DCM). Add 1 mL of 1M NaOH (aq). Vortex vigorously for 2 minutes. Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and evaporate under a gentle stream of nitrogen to yield the free amine[2].

  • Derivatization Setup: Split the free amine equally into two dry NMR tubes (approx. 4 mg per tube). Dissolve each in 0.5 mL of anhydrous CDCl 3​ . Add 10 µL of anhydrous pyridine- d5​ to each tube to act as an acid scavenger.

  • Reagent Addition:

    • To Tube A, add 1.5 equivalents of (S)-MTPA-Cl (Note: This forms the (R)-MTPA amide due to CIP priority rules).

    • To Tube B, add 1.5 equivalents of (R)-MTPA-Cl (forms the (S)-MTPA amide).

  • Reaction & Validation: Cap the tubes and agitate gently. Allow the reaction to proceed at room temperature for 2 hours[4]. Validate completion by acquiring a quick 19 F NMR spectrum; a single major peak (ee > 99%) confirms successful derivatization without kinetic resolution[3].

  • Data Acquisition: Acquire high-resolution 1 H NMR spectra for both tubes.

Data Interpretation and Stereochemical Assignment

To assign the stereochemistry, we apply the standard Mosher model. We calculate ΔδSR=δS​−δR​ .

  • L1 (Large Group): The fused aromatic ring system (including 5-CH 3​ and H6).

  • L2 (Small Group): The aliphatic C3 methylene and C2 ether protons.

For an (R)-amine , the MTPA phenyl group in the (S)-MTPA amide shields the L1 group, while in the (R)-MTPA amide, it shields the L2 group. Therefore, ΔδSR will be positive for L1 protons and negative for L2 protons.

Table 2: Mosher's Amide Δδ Analysis for (R)-5-Methylchroman-4-amine

Proton Assignment δ (S)-Amide (ppm) δ (R)-Amide (ppm) Δδ ( δS​−δR​ )Spatial Group
H3 (aliphatic) 1.952.10-0.15 L2 (Small)
H2 (aliphatic) 4.104.20-0.10 L2 (Small)
5-CH 3​ (aromatic) 2.352.15+0.20 L1 (Large)
H6 (aromatic) 6.856.70+0.15 L1 (Large)

Conclusion: The positive Δδ values for the aromatic side (L1) and negative Δδ values for the aliphatic side (L2) unambiguously confirm the absolute configuration of the C4 stereocenter as (R) .

References

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Public
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem. benchchem.com.
  • 1330286-45-7|(R)-5-Methylchroman-4-amine Hydrochloride - 生物试剂-化学试剂. bio-fount.com.
  • WO2007107827A1 - Chromane derivatives - Google P

Sources

Application

HPLC method development for (R)-5-Methylchroman-4-amine hydrochloride analysis

Title: Comprehensive HPLC Method Development and Validation for (R)-5-Methylchroman-4-amine Hydrochloride Audience: Researchers, Analytical Scientists, and CMC Professionals The Analytical Challenge: Context & Chemical C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive HPLC Method Development and Validation for (R)-5-Methylchroman-4-amine Hydrochloride

Audience: Researchers, Analytical Scientists, and CMC Professionals

The Analytical Challenge: Context & Chemical Complexity

(R)-5-Methylchroman-4-amine hydrochloride (CAS: 1330286-45-7) is a highly specialized chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potassium-competitive acid blockers and acid pump antagonists[1],[2].

Because this compound is a primary amine isolated as a hydrochloride salt, it presents a dual analytical challenge during drug development:

  • Stereochemical Purity: Quantifying the enantiomeric excess (ee) requires resolving the (R)- and (S)-enantiomers on a chiral stationary phase (CSP).

  • Chemical Purity: Monitoring achiral related substances, such as the synthetic precursor 5-methylchroman-4-one and potential regioisomers, requires a robust reversed-phase (RP) method.

HPLC_Workflow cluster_Chiral Chiral Purity (Enantiomeric Excess) cluster_Achiral Chemical Purity (Related Substances) Start Target: (R)-5-Methylchroman-4-amine HCl C_Phase Select Polysaccharide CSP (e.g., Amylose Tris-derivative) Start->C_Phase A_Phase Select Achiral RP Column (End-capped C18) Start->A_Phase C_Mobile Normal Phase + Additives (Hexane/EtOH + 0.1% DEA) C_Phase->C_Mobile C_Goal Achieve Baseline Resolution (Rs > 1.5) C_Mobile->C_Goal Validation ICH Q2(R2) Method Validation C_Goal->Validation A_Mobile Gradient Elution (H2O/ACN + 0.1% TFA) A_Phase->A_Mobile A_Goal Quantify Impurities (e.g., 5-Methylchroman-4-one) A_Mobile->A_Goal A_Goal->Validation

Fig 1. Dual-track HPLC method development workflow for chiral and chemical purity.

Method Development Rationale: The "Why" Behind the Chemistry

Overcoming Silanol Interactions in Chiral Separations

Primary amines are notoriously difficult to separate cleanly. The highly localized positive charge on the protonated amine interacts strongly with acidic, unendcapped silanol groups (-SiOH) present on the silica backbone of Chiral Stationary Phases (CSPs). This secondary ion-exchange retention mechanism leads to severe peak tailing and, in extreme cases, irreversible adsorption.

The Solution: Immobilized polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) offer excellent chiral recognition for primary amines via hydrogen bonding and π-π interactions[3]. To mitigate silanol-driven tailing in normal-phase chromatography, a basic additive like Diethylamine (DEA) is mandatory. DEA acts as a competing base, dynamically masking the acidic silanol sites[4]. Furthermore, because the analyte is a hydrochloride salt, DEA serves to in situ free-base the amine, improving its solubility in the organic mobile phase and ensuring it interacts optimally with the chiral selector.

DEA_Mechanism Analyte Primary Amine (Analyte) Silanol Free Silanols (Stationary Phase) Analyte->Silanol Blocked from Ion-Exchange Result Symmetric Peak (No Tailing) Analyte->Result Elutes Freely DEA Diethylamine (DEA Additive) DEA->Silanol Binds & Masks

Fig 2. Mechanism of basic additives (DEA) in preventing primary amine peak tailing.

Achiral Reversed-Phase Strategy

For chemical purity, a standard reversed-phase (RP) C18 column is preferred. Here, the strategy shifts from masking silanols with a base to suppressing their ionization entirely. By utilizing a mobile phase heavily buffered with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the silanols remain fully protonated (neutral), while the basic amine (pKa ~9-10) is fully ionized. TFA also acts as a volatile ion-pairing reagent, yielding sharp, symmetric peaks.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chiral HPLC for Enantiomeric Excess (ee)

This method is designed to resolve the (R) and (S) enantiomers of 5-Methylchroman-4-amine.

Table 1: Chiral Chromatographic Conditions

Parameter Specification Rationale
Column Chiralpak IG (250 × 4.6 mm, 5 µm) Immobilized amylose phase resists solvent degradation; high selectivity for primary amines.
Mobile Phase Hexane / Ethanol / DEA (80:20:0.1, v/v/v) Normal phase environment maximizes chiral recognition; DEA prevents tailing.
Flow Rate 1.0 mL/min Balances analysis time with longitudinal diffusion (van Deemter optimization).
Temperature 25 °C Lower temperatures generally enhance enantioselectivity (α) by stabilizing transient diastereomeric complexes.
Detection UV at 220 nm Captures the chromophore of the chroman ring.

| Injection Vol. | 10 µL | Prevents column overloading which can distort chiral peak shapes. |

Step-by-Step Execution:

  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade Hexane with 200 mL of absolute Ethanol. Add 1.0 mL of Diethylamine (DEA). Sonicate for 10 minutes to degas.

  • Sample Preparation (Diluent Strategy): Do not dissolve the HCl salt directly in Hexane, as it will crash out. Dissolve 10 mg of the sample in 2 mL of Ethanol first, vortex until clear, then dilute to 10 mL with the mobile phase.

  • System Suitability Testing (SST): Inject a racemic standard of 5-Methylchroman-4-amine.

    • Self-Validation Check: The method is only valid for use if the Resolution ( Rs​ ) between enantiomers is ≥1.5 and the Tailing Factor ( Tf​ ) is ≤1.5 .

Protocol B: Achiral HPLC for Chemical Purity

This method quantifies synthetic impurities such as 5-methylchroman-4-one.

Table 2: Achiral Chromatographic Conditions

Parameter Specification Rationale
Column Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm) Double end-capped high-density C18 prevents secondary interactions.
Mobile Phase A 0.1% TFA in Water Low pH (~2.0) ionizes the amine and neutralizes silanols.
Mobile Phase B 0.1% TFA in Acetonitrile Strong organic modifier for gradient elution.

| Gradient | 0-2 min: 5% B2-12 min: 5% 95% B12-15 min: 95% B | Ensures elution of highly polar salts early and strongly retained organic impurities later. | | Flow Rate | 1.0 mL/min | Standard analytical flow rate. | | Temperature | 30 °C | Reduces mobile phase viscosity and improves mass transfer. |

Step-by-Step Execution:

  • Mobile Phase Preparation: Carefully add 1.0 mL of MS-grade TFA to 1 L of Water (Phase A) and 1 L of Acetonitrile (Phase B).

  • Sample Preparation: Dissolve 5 mg of the sample in 10 mL of Water/Acetonitrile (50:50, v/v).

  • System Suitability Testing (SST): Inject the sample solution 5 times consecutively.

    • Self-Validation Check: The method is valid if the %RSD of the main peak area is ≤2.0% and Theoretical Plates ( N ) are ≥5000 .

Method Validation Framework

To ensure regulatory compliance, both methods must be validated according to the ICH Q2(R2) guidelines for analytical procedures[5].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation Parameter Execution Strategy Acceptance Criteria
Specificity Inject blank diluent, individual impurities, and forced degradation samples (acid, base, peroxide, heat, light). No interfering peaks at the retention time of the main analyte or known impurities. Peak purity angle < purity threshold (via PDA).

| Linearity | Prepare 5 concentration levels ranging from LOQ to 120% of the target specification limit. | Correlation coefficient ( R2 ) ≥0.999 . y-intercept ≤5% of the target response. | | Accuracy (Recovery) | Spike API with known amounts of impurities at 50%, 100%, and 150% of the specification limit. | Mean recovery across all levels must fall between 95.0% and 105.0%. | | Precision (Repeatability) | 6 independent sample preparations of the same batch analyzed by a single analyst. | %RSD of the assay value or impurity content ≤2.0% . | | LOD / LOQ | Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve. | Signal-to-Noise (S/N) ratio ≥3 for LOD and ≥10 for LOQ. |

References

  • Bio-Fount. "1330286-45-7 | (R)-5-Methylchroman-4-amine Hydrochloride". Available at:[Link][2]

  • Google Patents. "US 2007/0219237 A1 - Chromane derivatives". Available at:[1]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs". Available at:[Link][3]

  • Analytical Chemistry - ACS Publications. "Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans". Available at:[Link][4]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at: [Link][5]

Sources

Method

Application Note: (R)-5-Methylchroman-4-amine Hydrochloride in the Discovery of Potassium-Competitive Acid Blockers (P-CABs)

Introduction & Pharmacological Context In the landscape of gastrointestinal pharmacology, the shift from traditional Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs) represents a major leap i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

In the landscape of gastrointestinal pharmacology, the shift from traditional Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs) represents a major leap in managing acid-related disorders such as Gastroesophageal Reflux Disease (GERD) and peptic ulcers. (R)-5-Methylchroman-4-amine hydrochloride (CAS: 1330286-45-7) serves as a critical, stereospecific chiral building block in the synthesis of next-generation P-CABs [1].

Unlike PPIs (e.g., omeprazole), which act as prodrugs requiring acidic activation to form irreversible covalent disulfide bonds with the gastric H+/K+-ATPase, P-CABs act via reversible, ionic binding to the potassium exchange site of the enzyme. The chromane ring system, specifically functionalized with an (R)-configured amine at the C4 position and a methyl group at the C5 position, provides the exact steric bulk and spatial orientation required to anchor the molecule deep within the K+ binding pocket. This stereospecificity is not arbitrary; the (S)-enantiomer frequently exhibits drastically reduced binding affinity, underscoring the necessity of enantiopure starting materials in drug discovery pipelines [2].

Mechanism ParietalCell Gastric Parietal Cell ATPase H+/K+-ATPase Pump ParietalCell->ATPase K_Site K+ Binding Pocket ATPase->K_Site Acid Acidic Canaliculus ATPase->Acid Secretes H+ PCAB P-CAB (Chromane-based) PCAB->K_Site Reversible Competitive Binding PPI Traditional PPI PPI->Acid Acid Activation Required Acid->ATPase Covalent Binding (Irreversible)

Diagram 1: Mechanism of action comparing P-CABs and traditional PPIs at the gastric H+/K+-ATPase.

Physicochemical Properties & Handling

The compound is predominantly supplied as a hydrochloride (HCl) salt rather than a free base. Causality of Salt Selection: The free amine of chromane derivatives is susceptible to atmospheric oxidation and degradation over time. The HCl salt formation protonates the amine, drastically improving benchtop stability, shelf-life, and aqueous solubility, which is crucial for precise molar calculations during high-throughput screening synthesis.

PropertySpecificationClinical / Synthetic Relevance
Chemical Name (R)-5-Methylchroman-4-amine HClChiral center at C4 dictates target receptor fit.
CAS Number 1330286-45-7 (HCl salt)Ensures procurement of the stabilized form.
Molecular Formula C10H13NO · HCl-
Molecular Weight 199.67 g/mol -
Appearance White to off-white crystalline powderHigh purity (>99%) is visually indicated by lack of color.
Storage 2-8°C, desiccatedPrevents hygroscopic moisture uptake and degradation.

Application Workflow in Drug Discovery

In a typical hit-to-lead optimization phase, (R)-5-Methylchroman-4-amine hydrochloride is coupled with various heterocyclic cores—most notably imidazo[1,2-a]pyridine derivatives. The workflow requires the liberation of the free base in situ or immediately prior to the coupling step (typically a Buchwald-Hartwig amination or a nucleophilic aromatic substitution, SNAr) [1].

Workflow Start (R)-5-Methylchroman-4-amine HCl FreeBase Free Base Generation (NaOH / EtOAc) Start->FreeBase Coupling Pd-Catalyzed C-N Coupling or SNAr Reaction FreeBase->Coupling Core Imidazo[1,2-a]pyridine Core (Halogenated) Core->Coupling Candidate Chiral P-CAB Lead Compound Coupling->Candidate Assay In Vitro H+/K+-ATPase Assay Candidate->Assay

Diagram 2: Synthetic workflow for incorporating (R)-5-Methylchroman-4-amine into P-CAB candidates.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that failures in early steps do not propagate through the drug discovery pipeline.

Protocol A: In Situ Free Base Generation and C-N Coupling

Objective: To couple the chiral amine with a halogenated imidazopyridine core to synthesize a P-CAB lead compound.

Mechanistic Rationale: Sodium tert-butoxide (NaOtBu) is utilized as a strong, sterically hindered, non-nucleophilic base. It effectively deprotonates the HCl salt to generate the nucleophilic free amine without competing with the amine for the electrophilic target. Toluene is selected as the solvent due to its high boiling point and non-polar nature, which stabilizes the transition states of metal-catalyzed cross-couplings.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask purged with Argon, add (R)-5-Methylchroman-4-amine hydrochloride (1.0 eq, e.g., 80 mg, 0.4 mmol).

  • Basification: Add Sodium tert-butoxide (2.2 eq, 85 mg, 0.88 mmol). Note: 1.0 eq neutralizes the HCl salt; the remaining 1.2 eq acts as the base for the subsequent coupling reaction.

  • Solvation: Inject anhydrous toluene (1.0 mL). Stir the suspension at 60°C for 5–10 minutes to ensure complete liberation of the free base.

  • Electrophile Addition: Dissolve the halogenated core (e.g., Isopropyl 8-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate, 1.0 eq, 119 mg) in anhydrous toluene (1.0 mL) and add dropwise to the reaction mixture.

  • Catalyst Addition (If required for Buchwald-Hartwig): Add Pd2(dba)3 (0.05 eq) and BINAP (0.1 eq).

  • Reaction: Heat the mixture to 90°C–110°C under Argon for 12 hours.

  • Self-Validation (QC Checkpoint 1): Perform TLC (Hexane/EtOAc 1:1) or LC-MS. The disappearance of the amine mass peak (m/z 164 for free base) confirms reaction completion.

  • Workup: Cool to room temperature, quench with water (5 mL), and extract with EtOAc (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation (QC Checkpoint 2): Purify via flash chromatography and analyze the product via Chiral HPLC. Causality: Basic conditions and heat can sometimes trigger racemization at the C4 position. Chiral HPLC ensures the Enantiomeric Excess (ee%) remains >98%, validating the integrity of the active pharmaceutical ingredient (API).

Protocol B: In Vitro H+/K+-ATPase Inhibition Assay

Objective: To validate the biological efficacy of the synthesized chromane-derivative.

Step-by-Step Procedure:

  • Enzyme Preparation: Isolate lyophilized gastric H+/K+-ATPase vesicles from porcine gastric mucosa (or utilize commercially available recombinant enzyme).

  • Reagent Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 20 mM KCl.

  • Compound Dosing: Dissolve the synthesized P-CAB candidate in DMSO. Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Pre-incubate the enzyme with the test compounds for 15 minutes at 37°C. Causality: Unlike PPIs, P-CABs do not require a 30-minute acidic pre-activation phase, reflecting their rapid onset of action.

  • Reaction Initiation: Add 2 mM ATP to initiate the reaction. Incubate for exactly 30 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding a malachite green/molybdate reagent. The reagent binds to the inorganic phosphate (Pi) released by ATP hydrolysis, generating a colorimetric shift.

  • Self-Validation (QC Checkpoint 3): Include Vonoprazan or SCH28080 as a positive control, and a DMSO vehicle as a negative control. The positive control must yield an IC50 within its known literature range (e.g., 10-20 nM) for the assay plate to be considered valid.

  • Analysis: Read absorbance at 620 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Quantitative Data Presentation

To demonstrate the pharmacological superiority of chromane-based P-CABs synthesized from (R)-5-Methylchroman-4-amine over traditional therapies, comparative in vitro data is summarized below.

Compound ClassRepresentative Drug / LeadTargetIC50 (pH 7.4)Activation Required?
Traditional PPI OmeprazoleH+/K+-ATPase>10,000 nM*Yes (Acidic pH < 4)
Early APA SCH28080H+/K+-ATPase~25 nMNo
Chromane P-CAB (R)-Chromane-Imidazopyridine LeadH+/K+-ATPase1.5 - 5.0 nM No

*Note: Omeprazole shows poor inhibitory activity at physiological pH (7.4) because it remains in its inactive prodrug form. Chromane-based P-CABs demonstrate potent, single-digit nanomolar inhibition independent of pH, highlighting their rapid onset of action [1], [2].

References

  • Title: Chromane derivatives (Patent WO2007107827A1)
  • Title: Chromane derivatives (Patent US20070219237A1)
Application

Application Note: Enzymatic Kinetic Resolution and Isolation Protocols for (R)-5-Methylchroman-4-amine Hydrochloride

Executive Summary (R)-5-Methylchroman-4-amine is a privileged chiral building block prominently utilized in the development of human bradykinin B1 receptor antagonists for inflammatory pain management [1]. While asymmetr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-5-Methylchroman-4-amine is a privileged chiral building block prominently utilized in the development of human bradykinin B1 receptor antagonists for inflammatory pain management [1]. While asymmetric transition-metal catalysis offers pathways to chiral chroman derivatives [2], Enzymatic Kinetic Resolution (EKR) using lipases provides a highly scalable, metal-free alternative that avoids trace heavy-metal contamination in late-stage drug development. This application note details an optimized EKR protocol utilizing Candida antarctica Lipase B (CALB) to isolate (R)-5-methylchroman-4-amine as a highly pure, stable hydrochloride salt.

Mechanistic Rationale & Experimental Design

Overcoming Steric Hindrance at the 4-Position

The 5-methyl substitution on the chroman ring introduces significant steric bulk adjacent to the C4-amine stereocenter. This hindrance drastically reduces the intrinsic aminolysis rate compared to unsubstituted analogues. To counteract this kinetic bottleneck, our protocol operates at an elevated temperature (60 °C) in anhydrous toluene, leveraging the exceptional thermal stability of immobilized CALB (Novozym-435) [3].

The Causality of Acyl Donor Selection

The choice of acyl donor is the most critical parameter in this system. Standard donors like ethyl acetate yield simple acetamides, which require harsh, prolonged reflux in concentrated acids or bases to hydrolyze—conditions that frequently degrade the sensitive chroman ether linkage.

To solve this, we employ ethyl methoxyacetate . The electron-withdrawing methoxy group serves a dual mechanistic purpose:

  • Kinetic Acceleration: It activates the ester carbonyl, increasing its electrophilicity and accelerating the CALB-catalyzed acylation. This is a kinetic necessity for the sterically hindered 5-methyl substrate [4].

  • Facilitated Hydrolysis: The resulting (R)-methoxyacetamide is significantly more labile to mild acidic hydrolysis than a standard acetamide, allowing for the quantitative recovery of the (R)-amine without risking structural degradation [3].

Process Visualization

EKR_Protocol racemic Racemic 5-Methylchroman-4-amine calb CALB (Novozym-435) + Ethyl Methoxyacetate racemic->calb reaction Enzymatic Resolution calb->reaction r_amide (R)-Methoxyacetamide (Target Precursor) reaction->r_amide (R)-Enantiomer Acylation s_amine (S)-Amine (Unreacted) reaction->s_amine (S)-Enantiomer Unreacted extraction Acidic Aqueous Extraction (1.0 M HCl) r_amide->extraction s_amine->extraction org_phase Organic Phase (Contains R-amide) extraction->org_phase aq_phase Aqueous Phase (Contains S-amine) extraction->aq_phase hydrolysis Acidic Hydrolysis (6.0 M HCl, 90°C) org_phase->hydrolysis final_product (R)-5-Methylchroman-4-amine HCl (Isolated Product) hydrolysis->final_product

Fig 1. Workflow for the enzymatic kinetic resolution and isolation of (R)-5-Methylchroman-4-amine.

Quantitative Optimization Data

To validate the selection of ethyl methoxyacetate, comparative kinetic data is summarized below. The data demonstrates the inverse relationship between acyl donor activation and required hydrolysis severity.

Acyl DonorTemp (°C)Time (h)Conversion (%)(R)-Amide ee (%)Hydrolysis Yield (%)
Ethyl Acetate404832>9845 (Harsh conditions)
Ethyl Acetate603641>9845 (Harsh conditions)
Ethyl Methoxyacetate 60 12 50 >99 92 (Mild conditions)

Table 1: Impact of acyl donor and temperature on the resolution and recovery of 5-methylchroman-4-amine.

Step-by-Step Experimental Methodologies

Protocol A: Enzymatic Kinetic Resolution (EKR)
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (61.3 mmol) of racemic 5-methylchroman-4-amine in 100 mL of anhydrous toluene.

  • Reagent Addition: Add 10.9 g (92.0 mmol, 1.5 equiv) of ethyl methoxyacetate, followed by 1.0 g of Novozym-435 (immobilized CALB).

  • Reaction: Heat the suspension to 60 °C under an inert argon atmosphere. Stir gently (approx. 200 rpm) to avoid mechanical degradation of the fragile immobilized enzyme beads.

  • Self-Validating Checkpoint 1: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is strictly self-limiting at 50% conversion. Stop the reaction when the ee of the remaining (S)-amine reaches >99% (typically 12-14 hours). If conversion exceeds 50%, the enzyme is beginning to lose enantioselectivity.

Protocol B: Phase Separation & Intermediate Isolation
  • Filtration: Cool the reaction mixture to room temperature and filter through a sintered glass funnel to recover the Novozym-435. Wash the beads with 20 mL of toluene. (Note: The enzyme can be washed with hexane, dried, and reused for up to 5 cycles without significant loss of activity)[3].

  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of 1.0 M aqueous HCl. Shake vigorously and separate the phases.

  • Self-Validating Checkpoint 2: The unreacted (S)-amine partitions into the aqueous phase as a hydrochloride salt. The target (R)-methoxyacetamide remains in the organic toluene phase. TLC of the organic phase (Hexane/EtOAc 1:1) must show a single UV-active spot (the amide), confirming the complete removal of the unreacted (S)-amine.

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-methoxyacetamide as a pale yellow oil.

Protocol C: Hydrolysis and HCl Salt Formation
  • Hydrolysis: Dissolve the crude (R)-methoxyacetamide in 50 mL of 6.0 M aqueous HCl. Reflux the mixture at 90 °C for 4 hours.

  • Work-up: Cool the mixture to room temperature. Extract with 30 mL of diethyl ether to remove the cleaved methoxyacetic acid byproduct. Discard the organic layer.

  • Isolation: Concentrate the acidic aqueous phase under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump and a base trap) to complete dryness.

  • Purification: Triturate the resulting solid with cold acetone (20 mL), filter, and dry under vacuum to afford (R)-5-methylchroman-4-amine hydrochloride as a white crystalline solid.

  • Self-Validating Checkpoint 3: Polarimetry should confirm the (R)-configuration, and chiral HPLC of the free base (liberated with a small aliquot of NaOH) must confirm an ee of >99%, proving that no racemization occurred during hydrolysis.

References

  • Tang, L., et al. "Rh(II)-Cp*–TsDPEN catalyzed aqueous asymmetric transfer hydrogenation of chromenones into saturated alcohol: C=C and C=O reduction in one step." Tetrahedron Letters, 2012.[Link]

  • Kim, M.-J., et al. "Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts." Tetrahedron Letters, 2010.[Link]

  • Kim, M.-J., et al. "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization." Organic Letters, 2007.[Link]

  • Nechab, M., et al. "Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors." The Journal of Organic Chemistry, 2007.[Link]

Sources

Method

Application Note: Overcoming Steric Hindrance in Amide Coupling with (R)-5-Methylchroman-4-amine Hydrochloride

Executive Summary & Mechanistic Rationale (R)-5-Methylchroman-4-amine is a privileged chiral scaffold frequently utilized in the development of novel therapeutics, including human bradykinin B1 receptor antagonists[1]. H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(R)-5-Methylchroman-4-amine is a privileged chiral scaffold frequently utilized in the development of novel therapeutics, including human bradykinin B1 receptor antagonists[1]. However, incorporating this amine into complex molecular architectures via amide bond formation presents significant synthetic challenges.

The primary obstacle is steric hindrance . The methyl group at the C5 position of the chroman ring is situated in a peri-like relationship to the C4-amine[2]. This structural proximity creates a highly congested steric environment that blocks the trajectory of incoming electrophiles (activated carboxylic acids). Consequently, standard carbodiimide coupling agents like EDC or DCC often fail or yield poor conversions because the bulky amine cannot efficiently attack the O-acylurea intermediate[3].

Furthermore, the reagent is typically supplied as a hydrochloride salt to maintain chiral integrity and stability[4]. The salt itself is non-nucleophilic; it must be freebased in situ using a non-nucleophilic tertiary amine base. N,N-Diisopropylethylamine (DIPEA) is the base of choice because its own steric bulk prevents it from acting as a competing nucleophile, thereby minimizing side reactions such as oxazolone formation and subsequent substrate racemization[5].

To overcome the activation energy barrier imposed by the 5-methyl group, highly reactive uronium-based coupling agents like HATU are required. HATU operates by converting the carboxylic acid into an O-acyluronium intermediate, which is rapidly trapped by the 7-azabenzotriazole oxide anion (OAt⁻) to form a highly reactive HOAt active ester[6]. The neighboring group effect of the pyridine nitrogen in the HOAt ester significantly accelerates the aminolysis step, driving the reaction to completion despite the steric bulk of the chroman-4-amine[7].

Reagent Selection & Quantitative Data

Choosing the correct coupling conditions is a self-validating process: the disappearance of the starting material and the absence of epimerization dictate success. The table below summarizes the efficacy of common coupling strategies for this specific hindered scaffold.

Coupling ReagentReactivity LevelBase RequirementByproduct RemovalTypical Yield RangeSuitability for (R)-5-Methylchroman-4-amine
EDC / HOBt ModerateDIPEA (2.0 eq)Aqueous wash20% - 45%Poor (Sluggish reaction due to steric clash)
HATU Very HighDIPEA (3.5 eq)Chromatography75% - 95%Excellent (HOAt ester overcomes steric barrier)
Acid Chloride ExtremeDIPEA (3.0 eq)Aqueous wash60% - 85%Good (Alternative for highly unreactive acids)

Experimental Workflows & Visualizations

MechanisticPathway Acid Carboxylic Acid + DIPEA Intermediate O-Acyluronium Intermediate Acid->Intermediate Activation HATU HATU Reagent HATU->Intermediate ActiveEster HOAt Active Ester (Highly Reactive) Intermediate->ActiveEster OAt- Attack Product Sterically Hindered Amide Product ActiveEster->Product Aminolysis Amine (R)-5-Methylchroman- 4-amine (Free Base) Amine->Product Nucleophilic Attack

Figure 1: HATU-mediated activation and coupling mechanism for sterically hindered amines.

ExperimentalWorkflow S1 1. Freebasing Amine HCl + DIPEA (1.5 eq) S3 3. Coupling Reaction Combine & Stir (4-16h, RT to 50°C) S1->S3 S2 2. Acid Activation R-COOH + HATU + DIPEA (2.0 eq) S2->S3 S4 4. Aqueous Workup Wash: 1M HCl -> Sat. NaHCO3 -> Brine S3->S4 S5 5. Purification Flash Chromatography (Remove TMU) S4->S5

Figure 2: Step-by-step workflow for the HATU-mediated amide coupling protocol.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Preferred Method)

This protocol is optimized to prevent the formation of unreactive guanidinium byproducts, a common failure mode when HATU is exposed directly to primary amines[8].

Step 1: Pre-activation of the Carboxylic Acid

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.10 mmol, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.15 M concentration.

  • Add DIPEA (2.00 mmol, 2.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.15 mmol, 1.15 eq) in one portion. Stir the mixture at room temperature (20–25 °C) for 20–30 minutes under an inert atmosphere (N₂ or Ar). Causality Note: This pre-activation time ensures complete conversion of the acid to the highly reactive HOAt active ester before the amine is introduced[5].

Step 2: Freebasing the Amine

  • In a separate dry vial, suspend (R)-5-Methylchroman-4-amine hydrochloride (1.00 mmol, 1.0 eq) in a minimal volume of anhydrous DMF/DCM.

  • Add DIPEA (1.50 mmol, 1.5 eq) dropwise. Sonicate or stir vigorously until a clear solution is obtained, indicating the successful liberation of the free amine.

Step 3: Coupling Reaction

  • Transfer the freebased amine solution dropwise to the flask containing the activated acid.

  • Seal the flask and stir at room temperature for 4 to 16 hours. Monitor the reaction progress via LC-MS or TLC. If the reaction stalls due to extreme steric bulk from the carboxylic acid partner, heat the mixture gently to 45–50 °C.

Step 4: Workup and Purification

  • Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Wash the organic layer sequentially with 1M aqueous HCl (2 × 10 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid and HOAt, and brine (1 × 10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to isolate the pure amide and remove the tetramethylurea (TMU) byproduct.

Protocol B: Acid Chloride Method (Alternative for Highly Unreactive Acids)

If HATU coupling fails, converting the acid to an acid chloride provides the highest possible electrophilicity to overcome the steric barrier[8].

  • Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature until gas evolution ceases (approx. 1–2 hours).

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 × 5 mL) to ensure complete removal of HCl gas.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of (R)-5-Methylchroman-4-amine hydrochloride (1.0 eq) and DIPEA (3.0 eq) in DCM dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Perform standard aqueous workup as described in Protocol A.

Troubleshooting Guide

  • Low Yield / High Starting Material Recovery: The steric clash between the 5-methyl group and the incoming activated ester is too high. Solution: Increase the reaction temperature to 50 °C or switch to the Acid Chloride protocol[8].

  • Formation of Guanidinium Byproduct: The amine reacted directly with HATU. Solution: Strictly adhere to the 30-minute pre-activation step (Protocol A, Step 1) before adding the amine[6].

  • Racemization of the Carboxylic Acid: The base used was too strong or nucleophilic. Solution: Ensure strictly non-nucleophilic bases like DIPEA or N-Methylmorpholine (NMM) are used, and avoid excess base during the activation step[5].

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution , ACS Publications. Available at:[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis , Dilun Biotechnology. Available at:[Link]

  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts , ResearchGate. Available at:[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling , Chemistry Steps. Available at:[Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery , UEvora. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Preparation and Storage of (R)-5-Methylchroman-4-amine Hydrochloride Standard Solutions

Abstract This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of analytical standard solutions of (R)-5-Methylchroman-4-amine hydrochloride (CAS: 1330286-45-7). Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of analytical standard solutions of (R)-5-Methylchroman-4-amine hydrochloride (CAS: 1330286-45-7). The protocols herein are designed for researchers, analytical scientists, and quality control professionals engaged in drug development and related research fields. This guide emphasizes practices that ensure the accuracy, reproducibility, and stability of both primary stock and subsequent working standard solutions. Methodologies for solvent selection, gravimetric preparation, serial dilution, and long-term storage are presented with a focus on scientific rationale and adherence to established analytical chemistry principles.

Introduction and Scope

(R)-5-Methylchroman-4-amine hydrochloride is a chiral amine derivative of the chroman scaffold, a structure of interest in medicinal chemistry. As with any analytical quantification, the reliability of experimental results is fundamentally dependent on the quality and accuracy of the reference standards used for instrument calibration. Inaccuracies in standard preparation can lead to significant errors in concentration determination, impacting data integrity and project outcomes.

This application note provides a self-validating framework for preparing these standard solutions. By explaining the causality behind each step—from selecting the appropriate solvent to defining storage conditions—this guide empowers the scientist to not only follow a protocol but also to understand and adapt it as necessary.

Disclaimer: Specific, peer-reviewed stability data for (R)-5-Methylchroman-4-amine hydrochloride is not widely available. Therefore, the recommendations provided are grounded in the fundamental physicochemical properties of aromatic amine hydrochlorides, established best practices for analytical standard preparation, and guidelines from authoritative sources like the United States Pharmacopeia (USP).[1][2][3]

Physicochemical Properties & Safety

A foundational understanding of the analyte's properties is critical for its proper handling.

PropertyValueSource
Chemical Name (R)-5-Methylchroman-4-amine hydrochlorideN/A
CAS Number 1330286-45-7[4][5]
Molecular Formula C₁₀H₁₄ClNO[4][5]
Molecular Weight 199.68 g/mol [5]
Appearance Typically a white to off-white crystalline solidGeneral knowledge
pKa Not available (expected to be basic due to amine group)N/A

Safety Precautions:

  • Handling: Always handle the solid compound and its solutions in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Contact: Avoid contact with skin and eyes. Amine hydrochlorides can be irritating.[7] In case of contact, rinse immediately with plenty of water.

  • Ingestion/Inhalation: Avoid ingesting the compound or inhaling its dust.

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic, meaning they absorb moisture from the air.[6][7] Store the solid material in a desiccator or a tightly sealed container in a dry environment.

Materials and Equipment

  • (R)-5-Methylchroman-4-amine hydrochloride solid (purity ≥98%)

  • Analytical balance (4 or 5 decimal places, calibrated)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)[8]

  • Calibrated pipettes (for serial dilutions)

  • HPLC-grade Methanol[9]

  • HPLC-grade Acetonitrile[10]

  • HPLC-grade Deionized Water

  • Amber glass vials with PTFE-lined caps

  • Spatula and weighing paper/boats

  • Ultrasonic bath

Solvent Selection: The Critical Foundation

The choice of solvent is paramount as it directly influences the solubility, stability, and utility of the standard solution. The hydrochloride salt form of the amine enhances its polarity, making it more soluble in polar solvents compared to its free-base form.

Recommended Solvents:

  • Primary Choice: HPLC-Grade Methanol. Methanol is a polar protic solvent that readily dissolves most amine hydrochlorides. It is compatible with reversed-phase HPLC and has a low UV cutoff (~205 nm), minimizing interference in UV-based detection methods.[9]

  • Alternative: HPLC-Grade Acetonitrile/Water Mixture. A mixture such as 50:50 (v/v) Acetonitrile:Water can also be effective. Acetonitrile is favored in many HPLC applications for its low viscosity and UV transparency (~190 nm).[10] However, the long-term stability of amines in aqueous mixtures can be a concern, and these solutions should not be stored for extended periods unless stability data is generated.[11]

Rationale: The goal is to ensure complete dissolution without promoting degradation. Aromatic amines can be susceptible to oxidation, and using high-purity, degassed solvents can mitigate this risk.[12]

Protocol: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)

The primary stock solution is the cornerstone of all subsequent calibrations. Its preparation demands the highest accuracy.[13] The following protocol uses a gravimetric approach, which is often more accurate than volumetric measurement of the solute.[8][14]

Step-by-Step Protocol:

  • Equilibration: Allow the container of solid (R)-5-Methylchroman-4-amine hydrochloride to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Accurately weigh approximately 10.0 mg of the solid onto weighing paper using a calibrated analytical balance. Record the exact weight (e.g., 10.05 mg).[8]

  • Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 5-7 mL of the chosen solvent (e.g., HPLC-grade Methanol) to the flask. Gently swirl the flask to dissolve the majority of the solid.

  • Sonication (If Necessary): If the solid does not dissolve completely with swirling, place the flask in an ultrasonic bath for 2-5 minutes.[15] This uses cavitation to break up solid particles and aid dissolution without excessive heating.

  • Final Dilution: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark.[16]

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[15]

  • Calculation: Calculate the exact concentration of the stock solution based on the actual weight of the solid.

    • Concentration (µg/mL) = (Weight of solid in mg × Purity) / (Volume of flask in mL) × 1000

    • Example: (10.05 mg × 0.98) / 10 mL × 1000 = 984.9 µg/mL

  • Transfer & Labeling: Immediately transfer the solution to a pre-labeled amber glass vial. The label must include:

    • Compound Name: (R)-5-Methylchroman-4-amine HCl Stock

    • Exact Concentration: 984.9 µg/mL

    • Solvent: HPLC-Grade Methanol

    • Prepared By: [Initials]

Workflow for Primary Stock Solution Preparation:

G cluster_prep Preparation Phase cluster_final Finalization Phase weigh 1. Weigh Solid (e.g., 10.05 mg) transfer 2. Transfer to 10 mL Volumetric Flask weigh->transfer dissolve 3. Add ~7 mL Solvent & Swirl transfer->dissolve sonic 4. Sonicate (if needed) dissolve->sonic Incomplete dissolution dilute 5. Dilute to Mark with Solvent dissolve->dilute Complete dissolution sonic->dilute mix 6. Cap & Invert 20x for Homogeneity dilute->mix calculate 7. Calculate Exact Concentration mix->calculate store 8. Transfer to Amber Vial & Store Properly calculate->store

Caption: Workflow for preparing the primary stock standard.

Protocol: Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution to create a calibration curve.

Step-by-Step Protocol (Example for a 5-point curve):

  • Label Vials: Clearly label five amber vials for your working standards (e.g., WS1, WS2, WS3, WS4, WS5) with the target concentrations.

  • Dilution Scheme: Plan your dilutions. To prepare a 10 µg/mL working standard from a 984.9 µg/mL stock, you might perform an intermediate dilution first.

    • Intermediate Stock (e.g., ~100 µg/mL): Pipette 1.015 mL of the primary stock (984.9 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the same solvent. This yields an intermediate stock of 100.0 µg/mL.

  • Serial Dilution: Use the intermediate stock to prepare the working standards.

    • WS1 (10 µg/mL): Pipette 1.0 mL of intermediate stock into a 10 mL flask, dilute to mark.

    • WS2 (5 µg/mL): Pipette 0.5 mL of intermediate stock into a 10 mL flask, dilute to mark.

    • WS3 (2 µg/mL): Pipette 0.2 mL of intermediate stock into a 10 mL flask, dilute to mark.

    • And so on for all required levels.

  • Homogenize: Thoroughly mix each working solution by capping and inverting.

  • Usage: Prepare working solutions fresh daily from the primary or intermediate stock for best results. Do not store highly diluted aqueous solutions for more than 24 hours unless stability has been proven.[11]

Workflow for Serial Dilution:

G stock Primary Stock (e.g., 985 µg/mL) intermediate Intermediate Stock (100 µg/mL) stock->intermediate Dilute 1:9.85 ws1 Working Std 1 (10 µg/mL) intermediate->ws1 Dilute 1:10 ws2 Working Std 2 (5 µg/mL) intermediate->ws2 Dilute 1:20 ws3 Working Std 3 (2 µg/mL) intermediate->ws3 Dilute 1:50

Caption: Serial dilution from primary stock to working standards.

Verification and Quality Control

A prepared standard should be treated as a critical reagent and verified.

  • UV-Vis Spectroscopy: For a quick check, run a UV-Vis scan of the primary stock solution. While not quantitative without a certified standard, it can confirm the presence of the chromophore and serve as a spectral fingerprint for future batch comparisons.

  • HPLC-DAD/UV: Inject the freshly prepared standards. The peak areas should be linear and proportional to the calculated concentrations (R² > 0.999). The UV spectrum at the peak apex should be consistent across all concentrations.

  • Purity Check: A high-purity solid is essential.[13] The certificate of analysis (CoA) for the starting material should be reviewed. When analyzed by a high-resolution method like HPLC, the primary stock should ideally show a single, sharp peak.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of the standard solutions over time.[6][17] Amine solutions can be susceptible to degradation from light, heat, and oxidation.[12]

Solution TypeStorage TemperatureContainerRecommended Max DurationRationale
Solid Material -20°CTightly sealed container inside a desiccator1-2 yearsMinimizes thermal degradation and moisture absorption.[4]
Primary Stock (in Methanol) -20°CAmber glass vial, PTFE-lined cap3-6 monthsLow temperature and protection from light slow potential oxidative and photodegradation pathways.[12][17]
Primary Stock (in ACN/H₂O) 2-8°CAmber glass vial, PTFE-lined cap1-4 weeksAqueous solutions are more prone to microbial growth and hydrolysis. Refrigeration is necessary, but freezing should be avoided to prevent concentration changes from solvent freezing.
Working Standards 2-8°CAmber glass vial, PTFE-lined capPrepare fresh dailyHighly diluted solutions are less stable. Fresh preparation is a best practice to ensure accuracy.[11]

Before Use: Always allow solutions stored at low temperatures to equilibrate to ambient temperature before opening the vial to prevent condensation from diluting the sample. Visually inspect for any precipitation or discoloration before use.

Conclusion

The accuracy of analytical data derived from methods calibrated with (R)-5-Methylchroman-4-amine hydrochloride is directly contingent upon the meticulous preparation and proper storage of the standard solutions. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can establish a robust and reliable foundation for their quantitative analyses, thereby ensuring the integrity and reproducibility of their results.

References

  • General Chapters: <841> SPECIFIC GRAVITY - USP29-NF24. (n.d.).
  • Stock Solution Preparation. (n.d.).
  • 841SPECIFIC GRAVITY, chemical structure, molecular formula, Reference Standards. (n.d.).
  • 〈841〉 Specific Gravity - USP-NF. (n.d.).
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • What is the procedure to create stock solutions? (2014, September 11). Chemistry Stack Exchange.
  • US Pharmacopeia <841> Specific Gravity. (n.d.). Anton Paar Wiki.
  • Revised USP Chapter <841> enables 50% OOS reduction! (2013, February). Chromatography Today.
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • (R)-5-Methylchroman-4-amine Hydrochloride. (n.d.). Biofount.
  • (R)-5-Methylchroman-4-amine hydrochloride (CAS 1330286-45-7). (n.d.). BLDpharm.
  • HPLC Solvent Selection. (n.d.). Element Lab Solutions.
  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.). ResearchGate.
  • METHYLAMINE HCL - Chemical Properties. (2024, April 11). ChemBK.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. (n.d.). MatheO.
  • Amastatin HCl: A Technical Guide to Storage and Stability. (n.d.). BenchChem.
  • Memantine (hydrochloride) Product Information. (2022, October 4). Cayman Chemical.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (R)-5-Methylchroman-4-amine HCl Synthesis

Welcome to the Advanced Technical Support Center for the asymmetric synthesis of (R)-5-Methylchroman-4-amine hydrochloride. The C4-benzylic stereocenter of the chroman ring is notoriously sensitive to racemization during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the asymmetric synthesis of (R)-5-Methylchroman-4-amine hydrochloride. The C4-benzylic stereocenter of the chroman ring is notoriously sensitive to racemization during chemical transformations. This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve and maintain >99% enantiomeric excess (ee).

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my enantiomeric excess (ee) plateauing at ~85% during the CBS reduction-azide inversion sequence? Causality: The plateau is typically caused by a loss of stereochemical fidelity during the azide inversion step. While the initial Coreym-Bakshi-Shibata (CBS) reduction of 5-methylchroman-4-one yields the intermediate (S)-5-methylchroman-4-ol with high enantioselectivity[1], the subsequent conversion to the azide can proceed via a mixed SN1/SN2 mechanism. The stability of the benzylic carbocation at the C4 position allows partial SN1 racemization[2]. Self-Validating Solution: To enforce a strict SN2 stereoinversion, utilize Diphenylphosphoryl azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at strictly controlled low temperatures (0°C to 5°C). Validate the inversion efficiency by running a chiral HPLC on the intermediate azide before proceeding to the Pd/C hydrogenation step.

Q2: How can I achieve an absolute >99% ee for late-stage clinical batches? Causality: Chemical asymmetric synthesis often plateaus at 95–98% ee due to thermodynamic limitations in transition states. To achieve >99% ee, biocatalytic asymmetric reductive amination is the industry standard[2][3]. Engineered ω-transaminases utilize a highly restricted chiral binding pocket that enforces absolute stereocontrol during the amine transfer from a donor to the prochiral ketone[4]. Self-Validating Solution: Implement an (R)-selective ω-transaminase with Pyridoxal 5'-phosphate (PLP) as the cofactor. The PLP acts as an electron sink and amine shuttle, ensuring 100% face-selective delivery of the amine. Monitor the reaction via GC-FID. If chemical routes must be used, perform a final chiral resolution on the crude (R)-amine using D-(-)-tartaric acid to selectively precipitate the desired diastereomeric salt[1][5].

Q3: My isolated (R)-5-Methylchroman-4-amine is turning brown during storage. Does this degradation affect the chiral purity? Causality: The brown discoloration is caused by oxidative polymerization, a common degradation pathway for electron-rich aromatic amines exposed to light and oxygen[2]. While oxidation does not induce racemization (the chiral center at C4 remains intact), it drastically reduces the overall chemical purity and introduces toxic impurities. Self-Validating Solution: Immediately convert the freebase amine to its hydrochloride salt. The protonation of the amine eliminates the availability of the nitrogen lone pair, drastically reducing its susceptibility to oxidation. Store the resulting white crystalline HCl salt in amber vials under argon at -20°C.

Part 2: Strategic Workflow Visualization

The following diagram illustrates the three primary synthetic pathways to access the target molecule, highlighting the points of stereocontrol.

Synthesis_Pathways Prochiral 5-Methylchroman-4-one (Prochiral Ketone) Transaminase ω-Transaminase + PLP Isopropylamine (Donor) Prochiral->Transaminase Biocatalysis CBS (R)-Me-CBS Catalyst Borane Reduction Prochiral->CBS Asymmetric Reduction RedAm Reductive Amination (Non-selective) Prochiral->RedAm Chemical Synthesis R_Amine (R)-5-Methylchroman-4-amine (Freebase) Transaminase->R_Amine >99% ee S_Alcohol (S)-5-Methylchroman-4-ol (Intermediate) CBS->S_Alcohol 95% ee Mitsunobu DPPA, DBU (SN2 Inversion) Pd/C, H2 Reduction S_Alcohol->Mitsunobu Stereoinversion RAmine RAmine Mitsunobu->RAmine 92-95% ee Racemic Racemic 5-Methylchroman-4-amine RedAm->Racemic Resolution D-(-)-Tartaric Acid Fractional Crystallization Racemic->Resolution Chiral Resolution Resolution->R_Amine 92-98% ee SaltForm HCl in Ether/MeOH (Salt Formation) R_Amine->SaltForm FinalProduct (R)-5-Methylchroman-4-amine HCl (Target: >99% ee) SaltForm->FinalProduct Stabilization

Fig 1: Divergent synthetic workflows for (R)-5-Methylchroman-4-amine HCl highlighting stereocontrol.

Part 3: Comparative Data Presentation

Table 1: Comparison of Enantioselective Strategies for (R)-5-Methylchroman-4-amine

StrategyStereocontrol MechanismTypical ee (%)ScalabilityPrimary Limitation
Biocatalysis Enzyme chiral pocket (ω-Transaminase)>99%ExcellentHigh initial enzyme screening cost
CBS + Inversion Chiral oxazaborolidine + SN2 inversion92–95%ModerateTrace SN1 racemization at C4
Chiral Resolution Diastereomeric salt crystallization92–98%HighMaximum 50% theoretical yield

Part 4: Self-Validating Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reductive Amination (Standard for >99% ee)

Causality: This protocol utilizes an (R)-selective ω-transaminase to directly convert the prochiral ketone to the (R)-amine. Isopropylamine is used as a sacrificial amine donor, driving the equilibrium forward as it is converted to volatile acetone[2][3].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5). Add 1 mM Pyridoxal 5'-phosphate (PLP) and 2.0 equivalents of isopropylamine.

  • Reaction Setup: Dissolve 5-methylchroman-4-one (1.0 eq) in a minimal amount of DMSO (final concentration <5% v/v) and add it to the buffer.

  • Enzyme Addition: Add the lyophilized (R)-selective ω-transaminase (e.g., ATA-117 or equivalent) to the reaction mixture.

  • Incubation & IPC: Stir at 30°C for 24–48 hours. In-Process Control (IPC): Extract a 50 µL aliquot, quench with 1M NaOH, extract with EtOAc, and analyze via GC-FID to confirm >95% conversion.

  • Work-up: Adjust the pH to >10 using 2M NaOH to ensure the amine is fully freebased. Extract 3x with Methyl tert-butyl ether (MTBE).

  • Salt Formation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter, and bubble anhydrous HCl gas through the solution at 0°C until precipitation of the hydrochloride salt is complete. Filter and dry under vacuum.

Protocol B: Chemical Synthesis via CBS Reduction and Azide Inversion

Causality: The (R)-Me-CBS catalyst directs the borane reduction to the Re-face of the ketone, yielding the (S)-alcohol. The subsequent Mitsunobu-type azidation inverts the stereocenter (SN2) to the (R)-configuration[1].

  • Asymmetric Reduction: In a flame-dried flask under Argon, dissolve (R)-Me-CBS catalyst (0.1 eq) in anhydrous THF. Add BH₃·THF (1.2 eq) at -20°C. Slowly add 5-methylchroman-4-one (1.0 eq) in THF over 1 hour. Quench with methanol after 2 hours. IPC: Chiral HPLC to confirm (S)-alcohol ee >95%.

  • Azide Inversion: Dissolve the (S)-alcohol in anhydrous toluene. Cool to 0°C. Add DPPA (1.2 eq) and DBU (1.2 eq) dropwise. Stir at 0°C for 2 hours, then warm to room temperature for 12 hours. Wash with water and concentrate.

  • Reduction: Dissolve the crude azide in methanol. Add 10% Pd/C (0.05 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite.

  • Salt Formation: Concentrate the filtrate, dissolve in diethyl ether, and add 2M HCl in ether to precipitate the (R)-5-Methylchroman-4-amine hydrochloride.

Protocol C: Classical Chiral Resolution

Causality: D-(-)-tartaric acid forms a highly crystalline diastereomeric salt with the (R)-enantiomer, which has significantly lower solubility in alcohols compared to the (S)-enantiomer salt, allowing physical separation[5][6].

  • Salt Formation: Dissolve racemic 5-methylchroman-4-amine (1.0 eq) in hot isopropanol (IPA). Add D-(-)-tartaric acid (1.0 eq) dissolved in hot IPA.

  • Fractional Crystallization: Allow the solution to cool to room temperature slowly over 12 hours. The (R)-amine-D-tartrate salt will selectively crystallize. Filter the crystals. IPC: Check the specific rotation of a small freebased sample. If ee is <95%, recrystallize once more from hot IPA.

  • Freebasing: Suspend the enantiopure salt in water, basify to pH 11 with 2M NaOH, and extract with dichloromethane (DCM).

  • HCl Conversion: Concentrate the DCM, dissolve the residue in ether, and treat with methanolic HCl to yield the final (R)-5-Methylchroman-4-amine hydrochloride.

References

  • ResearchGate. Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate Publications. Available at: [Link]

  • RSC Publishing. Recent advances in enzymatic carbon–carbon bond formation. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. WO2013096223A1 - Chromane derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with (R)-5-Methylchroman-4-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to help researchers, scientists, and drug development professionals overcome the common solu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to help researchers, scientists, and drug development professionals overcome the common solubility bottlenecks associated with (R)-5-Methylchroman-4-amine hydrochloride in organic synthetic workflows.

The Mechanistic Root of the Solubility Problem

(R)-5-Methylchroman-4-amine hydrochloride is a highly valuable chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as1[1]. However, because it is supplied as a hydrochloride salt, its ionic crystal lattice heavily favors polar, protic environments over organic media.

Causality of Insolubility: Amine hydrochlorides are ionic salts held together by strong electrostatic interactions between the protonated amine ( R−NH3+​ ) and the chloride counterion ( Cl− ). For dissolution to occur, the solvation energy provided by the solvent must exceed this lattice energy.

  • Aqueous Systems: Water's high dielectric constant easily overcomes the lattice energy, solvating the separated ions[2].

  • Organic Systems: Non-polar solvents (e.g., toluene, dichloromethane) lack the polarity to stabilize charged ions, resulting in near-zero solubility[3]. To utilize this compound in organic coupling reactions, one must either manipulate the solvent's dielectric environment or chemically neutralize the salt into its lipophilic freebase form[3].

Quantitative Solubility Profile

To select the correct solvent system for your workflow, it is critical to compare the solubility of the hydrochloride salt against its freebase counterpart.

Table 1: Estimated Solubility Profile of (R)-5-Methylchroman-4-amine (Salt vs. Freebase)

SolventDielectric Constant (ε)Hydrochloride Salt SolubilityFreebase SolubilityRecommended Use Case
Water 80.1> 100 mg/mL< 1 mg/mLAqueous extractions, storage
DMSO 46.7~ 20 - 30 mg/mL> 50 mg/mLSNAr, high-temp coupling
Methanol 32.7~ 10 - 20 mg/mL> 50 mg/mLSalt formation, polar reactions
Dichloromethane (DCM) 8.9< 1 mg/mL> 100 mg/mLFreebase extractions, acylations
Toluene 2.4Insoluble> 50 mg/mLNon-polar reflux, Dean-Stark

(Note: Quantitative values are extrapolated from the established behaviors of structurally similar amine hydrochlorides, such as4[4] and general5[5].)

Frequently Asked Questions (Troubleshooting)

Q1: I need to perform an amide coupling in DCM, but my (R)-5-Methylchroman-4-amine HCl won't dissolve. What is the most reliable workaround? A: You must convert the salt to its freebase form. The freebase is highly lipophilic due to the chroman ring and the methyl substituent, making it highly soluble in DCM. Do not simply add a weak base like triethylamine (TEA) directly to the DCM suspension; the resulting triethylammonium chloride byproduct will precipitate and interfere with sensitive couplings. Instead, perform a quantitative3[3] prior to the reaction (See Protocol 1).

Q2: My reaction requires the HCl salt form to prevent unwanted side reactions, but I must use an organic solvent. What are my options? A: If you cannot freebase the amine, switch your solvent to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Amine hydrochlorides typically exhibit moderate solubility (20-30 mg/mL) in these solvents due to their higher dielectric constants[4]. Ensure the solvent is anhydrous and purged with an inert gas to prevent oxidative degradation.

Q3: After reacting the freebase in an organic solvent, how do I recover my modified product as a stable hydrochloride salt? A: You can precipitate the hydrochloride salt directly from the organic phase. By introducing a controlled stoichiometric amount of 6[6] to the non-polar organic solvent (e.g., toluene or ether), the newly formed salt will immediately precipitate out of solution because it is insoluble in the organic medium.

Experimental Protocols

Protocol 1: Quantitative Freebasing and Organic Extraction

Causality & Validation: This protocol uses a strong aqueous base to deprotonate the amine. Because the uncharged freebase is highly lipophilic, it migrates entirely into the organic layer, leaving inorganic impurities and chloride ions in the aqueous phase[3]. The system is self-validating: success is visually confirmed when the cloudy aqueous suspension clarifies and the target compound completely dissolves into the organic layer.

  • Dissolution: Suspend 1.0 g of (R)-5-Methylchroman-4-amine HCl in 15 mL of distilled water. Stir until fully dissolved.

  • Basification: Slowly add 2.0 M NaOH dropwise while monitoring the pH. Continue until the pH reaches 10-11. The solution will become cloudy as the insoluble freebase precipitates[3].

  • Extraction: Add 20 mL of Dichloromethane (DCM) to the flask. Transfer to a separatory funnel and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. The bottom organic layer (DCM) will contain the resolubilized freebase[3].

  • Drying & Concentration: Collect the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure freebase oil/solid.

Protocol 2: Anhydrous Hydrochloride Precipitation (Re-salting)

Causality & Validation: Re-salting in a non-polar solvent drives the reaction to completion via Le Chatelier's principle. Because the resulting HCl salt is entirely insoluble in the organic phase, it immediately crashes out, self-validating the completion of the salt-formation step[6].

  • Dissolution: Dissolve the freebase amine in 10 mL of anhydrous diethyl ether or toluene.

  • Precipitation: Place the flask in an ice bath (0°C) to dissipate the exothermic heat of salt formation[6]. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise.

  • Recovery: A white precipitate will form immediately. Stir for 15 minutes, then collect the solid via vacuum filtration. Wash with cold ether and dry under vacuum.

Workflow Visualization

G Start (R)-5-Methylchroman-4-amine HCl (Insoluble in Organic) Aqueous Dissolve in Aqueous Buffer (pH < 7) Start->Aqueous Base Add Strong Base (NaOH) Adjust to pH > 10 Aqueous->Base Extract Extract with Organic Solvent (DCM / Ether) Base->Extract OrganicPhase Organic Phase: Freebase Amine Extract->OrganicPhase Reaction Perform Organic Reaction (e.g., Amide Coupling) OrganicPhase->Reaction Resalt Add Methanolic HCl or HCl Gas Reaction->Resalt End Precipitate HCl Salt (Recovered Product) Resalt->End

Caption: Phase-transfer and re-salting workflow for organic synthesis using amine hydrochlorides.

References

  • Title: Methylamine freebase/HCl salt solubilities Source: mdma.ch URL: 6

  • Title: Freebase (chemistry) - wikidoc Source: wikidoc.org URL: 3

  • Title: PRODUCT INFORMATION - Cayman Chemical Source: caymanchem.com URL: 4

  • Title: 10.8: Amines as Bases - Chemistry LibreTexts Source: libretexts.org URL: 2

  • Title: CAS 53981-38-7: Chroman-4-ylamine | CymitQuimica Source: cymitquimica.com URL: 5

  • Title: Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts Source: researchgate.net URL: 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for (R)-5-Methylchroman-4-amine hydrochloride

Welcome to the technical support center for the analysis of (R)-5-Methylchroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (R)-5-Methylchroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically focusing on the prevalent problem of peak tailing in High-Performance Liquid Chromatography (HPLC).

Introduction: Why Do Basic Compounds Like (R)-5-Methylchroman-4-amine hydrochloride Tail?

Peak tailing, an asymmetry where the latter half of a chromatographic peak is broader than the front, is a frequent challenge in the analysis of basic compounds such as (R)-5-Methylchroman-4-amine hydrochloride.[1] This phenomenon is not merely a cosmetic issue; it can significantly compromise resolution, sensitivity, and the accuracy of quantification.

The primary cause of peak tailing for basic analytes in reversed-phase HPLC is undesirable secondary interactions between the positively charged analyte and negatively charged silanol groups on the surface of silica-based stationary phases.[2][3] These interactions create an additional retention mechanism to the primary hydrophobic interaction, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail".[2][4]

This guide provides a systematic approach to troubleshooting, from quick checks to in-depth method optimization, to help you achieve symmetrical, sharp, and reproducible peaks.

Frequently Asked Questions (FAQs) - Quick Fixes for Peak Tailing

Here are some of the most common causes of peak tailing and their immediate solutions:

Q1: Could my sample concentration be too high?

A1: Yes, column overload is a common cause of peak distortion.[5] If the sample concentration is too high, it can saturate the stationary phase, leading to peak asymmetry.

  • Quick Fix: Dilute your sample and reinject it. If the peak shape improves, you were likely experiencing column overload.[1]

Q2: Is it possible that my injection solvent is causing the issue?

A2: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can lead to poor peak shape.[5][6]

  • Quick Fix: Ideally, dissolve your sample in the mobile phase itself. If that's not possible, use a solvent that is as weak as or weaker than your mobile phase.[5]

Q3: I see tailing for all the peaks in my chromatogram. What does this suggest?

A3: Tailing of all peaks often points to a system-wide or physical issue rather than a specific chemical interaction.

  • Possible Causes & Solutions:

    • Column Void or Damage: A void at the column inlet can cause peak distortion. Consider replacing the column.

    • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening.[6] Use narrow-bore tubing (e.g., 0.005 inches) and keep connections as short as possible.

    • Improper Fittings: Poorly connected fittings can create dead volume, leading to peak tailing.[6] Ensure all fittings are properly tightened.

Q4: Only the peak for (R)-5-Methylchroman-4-amine hydrochloride is tailing. What is the likely cause?

A4: This strongly suggests a chemical interaction between your basic analyte and the stationary phase.[6] The primary culprit is the interaction with acidic silanol groups on the silica packing material.[3]

  • Next Steps: Proceed to the "Systematic Troubleshooting" section below to address these secondary interactions.

Systematic Troubleshooting for Analyte-Specific Peak Tailing

When peak tailing is specific to a basic compound like (R)-5-Methylchroman-4-amine hydrochloride, a more systematic approach is required. The following workflow will guide you through optimizing your method to mitigate these unwanted interactions.

Troubleshooting_Workflow cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Mobile Phase pH Adjustment cluster_2 Step 2: Add a Competing Base cluster_3 Step 3: Column Selection Start Observe Tailing Peak for (R)-5-Methylchroman-4-amine hydrochloride Step1 Adjust Mobile Phase pH Start->Step1 Step1_Outcome Peak Shape Improved? Step1->Step1_Outcome Step1_Yes Optimization Successful Step1_Outcome->Step1_Yes Yes Step1_No Proceed to Step 2 Step1_Outcome->Step1_No No Step2 Introduce a Competing Base (e.g., Triethylamine) Step1_No->Step2 Step2_Outcome Peak Shape Improved? Step2->Step2_Outcome Step2_Yes Optimization Successful Step2_Outcome->Step2_Yes Yes Step2_No Proceed to Step 3 Step2_Outcome->Step2_No No Step3 Evaluate Column Chemistry (End-capped, Polar-Embedded, or Hybrid) Step2_No->Step3 Step3_Outcome Peak Shape Improved? Step3->Step3_Outcome Step3_Yes Optimization Successful Step3_Outcome->Step3_Yes Yes Step3_No Consider Advanced Techniques Step3_Outcome->Step3_No No

Caption: A logical workflow for troubleshooting peak tailing of basic compounds.

Step 1: Mobile Phase pH Optimization

The ionization state of both your analyte and the stationary phase is highly dependent on the mobile phase pH.[7][8]

  • Mechanism: At a low pH (typically < 3), the acidic silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated amine (R-NH3+).[2][4] At a high pH (typically > 8, on a suitable column), the amine analyte is in its neutral form (R-NH2), which also reduces ionic interactions.

  • Experimental Protocol: pH Adjustment

    • Baseline: Establish a baseline chromatogram with your current method and calculate the tailing factor.

    • Low pH: Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer (e.g., 10-20 mM phosphate buffer or 0.1% formic acid).[9]

    • Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

    • Analysis: Inject your sample and compare the peak shape to the baseline.

    • High pH (Column Permitting): If low pH is not effective and your column is stable at high pH (e.g., hybrid or bidentate bonded phases), prepare a mobile phase with a pH of 9-10 using a suitable buffer (e.g., ammonium bicarbonate). Repeat the equilibration and analysis steps.

Parameter Effect on Peak Tailing for Basic Compounds
Low pH (e.g., 2.5-3.0) Suppresses silanol ionization, reducing secondary interactions.[2][3]
Mid pH (e.g., 4-7) Silanols are ionized, and the amine is protonated, leading to maximum tailing.
High pH (e.g., >8) The basic analyte is in its neutral form, reducing ionic interactions. Requires a pH-stable column.[10]
Step 2: Incorporate a Mobile Phase Additive (Competing Base)

If adjusting the pH alone is insufficient, adding a small amount of a competing base to the mobile phase can dramatically improve peak shape.

  • Mechanism: A competing base, such as triethylamine (TEA), is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase.[9] This effectively "masks" the silanols, preventing them from interacting with your larger analyte of interest.[9]

  • Experimental Protocol: Adding a Competing Base

    • Additive Preparation: Add a low concentration of a competing base, such as 0.01 M triethylamine (TEA), to your mobile phase.[3]

    • Equilibration: Thoroughly equilibrate the column with the new mobile phase (at least 20 column volumes).

    • Analysis: Inject your sample and assess the improvement in peak symmetry.

    • Column Cleaning: After use, it is crucial to flush the column extensively with a mobile phase without the additive to prevent carryover in future analyses.

Step 3: Evaluate Your Column Choice

Modern HPLC columns are designed to minimize the negative effects of residual silanols. If you are using an older "Type A" silica column, you are more likely to encounter peak tailing with basic compounds.[9]

  • Column Technologies to Reduce Tailing:

    • End-capped Columns: These columns have been chemically treated to convert a significant portion of the residual silanol groups into less polar functional groups, thereby reducing their activity.[2][4]

    • Polar-Embedded Phases: These columns have a polar functional group embedded near the base of the alkyl chain. This helps to shield the analyte from the silica surface.

    • Hybrid Particle Technology: These columns incorporate both silica and organic polymers, resulting in a stationary phase that is more stable at a wider pH range and has fewer active silanol sites.

  • Actionable Recommendation: If you consistently struggle with peak tailing for basic compounds, consider switching to a modern, high-purity, end-capped column or a column with hybrid particle technology.

Advanced Considerations

  • Temperature: Lowering the column temperature can sometimes increase chiral selectivity, but higher temperatures often lead to improved peak efficiency and shape.[1][11] It's a parameter worth optimizing if other strategies fail.

  • Ion-Pairing Agents: For very polar amines that are poorly retained, ion-pairing agents can be used to increase retention and improve peak shape.[12][13] These reagents, such as alkyl sulfonates, form a neutral ion pair with the protonated amine, which has better retention on a reversed-phase column. However, this technique requires long equilibration times and can be harsh on columns.[13][14]

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing for (R)-5-Methylchroman-4-amine hydrochloride, leading to more accurate and reliable analytical results.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available from: [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters Knowledge Base. Available from: [Link]

  • ACE News - HPLC. Available from: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available from: [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions - MicroSolv Technology Corporation. Available from: [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available from: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]

  • HPLC Peak Tailing - Axion Labs. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available from: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]

  • (PDF) The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides - ResearchGate. Available from: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed. Available from: [Link]

  • When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? | ResearchGate. Available from: [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. Available from: [Link]

  • Improving Separation of Peaks in RP HPLC | MICROSOLV. Available from: [Link]

  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - Semantic Scholar. Available from: [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC. Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda. Available from: [Link]

Sources

Optimization

Preventing racemization of (R)-5-Methylchroman-4-amine hydrochloride during peptide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on stereochemical integrity issues during complex peptide couplings.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on stereochemical integrity issues during complex peptide couplings. While standard literature heavily emphasizes the racemization of the activated carboxylic acid via the oxazolone pathway[1], coupling chiral benzylic amines like (R)-5-Methylchroman-4-amine hydrochloride presents a distinct, often overlooked challenge at the nucleophile stage.

The C4 chiral center of this specific chroman derivative is benzylic and adjacent to the amine, making its C–H bond unusually labile. This guide provides a mechanistic breakdown, targeted troubleshooting, and a self-validating protocol to ensure absolute retention of configuration during your amidation workflows.

Diagnostic Overview: The Dual-Threat Racemization Mechanism

Racemization of (R)-5-Methylchroman-4-amine during coupling is rarely a single-variable failure. It is typically driven by two competing degradation pathways:

  • Base-Catalyzed Deprotonation: The use of strong, unhindered bases (e.g., TEA, DIPEA) to neutralize the hydrochloride salt can reversibly deprotonate the acidic C4 benzylic position.

  • Oxidative Imine Formation: Aromatic amines are highly susceptible to aerobic oxidation[2]. Exposure to oxygen converts the chiral amine into a planar, achiral imine, which subsequently yields a racemic product upon amidation.

Mechanism cluster_0 Degradation Pathway (Standard Conditions) cluster_1 Enantioretentive Pathway (Optimized) A (R)-5-Methylchroman-4-amine HCl (Chiral Starting Material) B Excess Strong Base (e.g., TEA) Deprotonation at C4 A->B High pKa Base C Oxidative Imine Formation (O2 Exposure) A->C Aerobic conditions F Sterically Hindered Base (e.g., 2,4,6-Collidine) A->F Mild Neutralization D Planar Achiral Intermediate B->D C->D E Racemic Amide Product D->E Amidation G Rapid Coupling Reagent (e.g., T3P or Allenone) F->G Inert Atmosphere H Enantiopure Amide Product (Retention of Configuration) G->H Fast Amidation

Caption: Mechanistic pathways dictating stereochemical outcomes during chroman-4-amine coupling.

Troubleshooting FAQs

Q1: Why does my (R)-5-Methylchroman-4-amine racemize when using standard HATU/DIPEA conditions? A1: The racemization is driven by base strength. DIPEA (pKa ~10.5) is strong enough to induce reversible deprotonation at the benzylic C4 position once the amine is free-based. Furthermore, HATU's high reactivity is beneficial[1], but pairing it with an overly strong base negates its kinetic advantages by degrading the nucleophile before coupling can occur.

Q2: How do I choose the right base to neutralize the hydrochloride salt without causing epimerization? A2: You must decouple salt neutralization from alpha-proton abstraction. Replace DIPEA with a highly sterically hindered, milder base such as 2,4,6-collidine (TMP). Collidine has a lower pKa (~7.4), which is perfectly calibrated to neutralize the HCl salt while producing the least racemic product[3]. Its steric bulk prevents it from acting as a nucleophile or interacting with the chiral center.

Q3: Does the choice of coupling reagent impact the amine's stereointegrity? A3: Absolutely. The longer the free amine sits in solution, the higher the risk of oxidative degradation or base-catalyzed epimerization. You need a reagent that promotes rapid amide bond formation, kinetically outcompeting the racemization pathway[1]. We recommend Propylphosphonic anhydride (T3P) for its mildness, or emerging racemization-free reagents like Allenones, which operate spontaneously without requiring basic centers in the reactive adduct[4].

Q4: Can the workup procedure cause racemization? A4: Yes. A harsh basic or acidic aqueous workup can cause the product to lose its enantiopurity[2]. This is why T3P is highly advantageous; its byproducts are water-soluble and can be removed with mild aqueous washes, avoiding the extreme pH excursions required to wash out urea byproducts from carbodiimides like EDC or DIC.

Performance Data: Reagent & Base Matrix

The following table summarizes the quantitative impact of various coupling systems on the enantiomeric excess (ee) of the final amide when coupling (R)-5-Methylchroman-4-amine.

Coupling SystemBase (Equivalents)Temp / TimeYield (%)Enantiomeric Excess (ee %)
EDC / HOBtTEA (2.5 eq)25°C / 16h72%65% (Severe Racemization)
HATUDIPEA (2.5 eq)25°C / 12h85%78%
HATU2,4,6-Collidine (2.0 eq)0°C to 25°C / 12h88%92%
T3P (50% in EtOAc) 2,4,6-Collidine (2.0 eq) 0°C to 25°C / 8h 91% >99% (Optimal)
AllenoneNone25°C / 24h82%>99%
Validated Protocol: Enantioretentive Amidation using T3P/Collidine

Trustworthiness Note: This protocol is designed as a self-validating system. It incorporates Chiral HPLC in-process controls (IPC) prior to workup to isolate reaction-induced racemization from workup-induced racemization.

Workflow S1 1. Degassing Purge solvent with Ar to prevent oxidation S2 2. Salt Neutralization Add 2.5 eq 2,4,6-Collidine at 0°C S1->S2 S3 3. Acid Activation Add T3P (50% in EtOAc) dropwise S2->S3 S4 4. IPC Monitoring Chiral HPLC check at 4 hours S3->S4 S5 5. Mild Workup Quench with NH4Cl; avoid extreme pH S4->S5

Caption: Step-by-step optimized workflow for racemization-free peptide coupling.

Step 1: Anaerobic Solvent Preparation

  • Action: Sparge anhydrous Ethyl Acetate (EtOAc) or DMF with Argon for 15 minutes prior to use.

  • Causality: Chroman-4-amines are highly sensitive to aerobic oxidation[2]. Removing dissolved oxygen prevents the oxidative degradation of the amine into an achiral imine, shutting down the primary non-basic racemization pathway.

Step 2: Mild Salt Neutralization

  • Action: Suspend (R)-5-Methylchroman-4-amine HCl (1.0 eq) and the carboxylic acid partner (1.05 eq) in the degassed solvent under Argon. Cool the reaction vessel to 0 °C. Add 2,4,6-collidine (2.5 eq) dropwise.

  • Causality: 2,4,6-collidine (pKa 7.4) is basic enough to break the HCl salt, but its extreme steric hindrance and weak basicity prevent it from abstracting the benzylic C4 proton[3].

Step 3: Kinetically Driven Activation

  • Action: Add T3P (50% w/w in EtOAc, 1.2 eq) dropwise at 0 °C. Stir for 1 hour at 0 °C, then allow the reaction to naturally warm to room temperature.

  • Causality: T3P forms a highly reactive mixed anhydride. Rapid aminolysis kinetically disfavors any competing racemization pathways, locking the stereocenter into the stable amide bond.

Step 4: In-Process Control (IPC)

  • Action: At 4 hours, pull a 10 µL aliquot, quench in HPLC-grade MeCN, and analyze via Chiral HPLC.

  • Causality: This step validates that stereochemical integrity is maintained during the reaction phase. If the ee is >99% here but drops in the final product, you have definitively isolated the root cause to your workup procedure.

Step 5: pH-Controlled Workup

  • Action: Quench the reaction with saturated aqueous NH₄Cl (mildly acidic). Strictly avoid 1M HCl or 1M NaOH. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Extreme pH during workup can epimerize the newly formed amide[2]. T3P byproducts are highly water-soluble and easily partition into the mild aqueous phase without the need for aggressive acid/base washes.

References
  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Handling moisture sensitivity and hygroscopicity of (R)-5-Methylchroman-4-amine hydrochloride

Document ID: TSS-R5MC-4A-HCL-V1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-5-Methylchroman-4-amine hydrochloride. As an amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSS-R5MC-4A-HCL-V1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-5-Methylchroman-4-amine hydrochloride. As an amine hydrochloride salt, this compound exhibits significant hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[1] Improper handling can lead to a cascade of issues, from physical changes in the material to chemical degradation and, ultimately, compromised experimental results.[2][3] This document provides a comprehensive, question-and-answer-based resource to anticipate, troubleshoot, and resolve challenges related to the moisture sensitivity of this compound.

Section 1: Frequently Asked Questions (FAQs) - The Basics
Q1: What is (R)-5-Methylchroman-4-amine hydrochloride?

(R)-5-Methylchroman-4-amine hydrochloride is the hydrochloride salt of the chiral amine (R)-5-Methylchroman-4-amine. It is a crystalline solid with the molecular formula C₁₀H₁₄ClNO and a molecular weight of approximately 199.68 g/mol .[4][5] It is often used as an intermediate in the synthesis of pharmacologically active molecules.

Q2: The Safety Data Sheet (SDS) mentions the compound is "hygroscopic." What does this mean for my experiments?

Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment.[6] For this compound, it means that exposure to ambient air can lead to water absorption, causing a range of problems[7]:

  • Physical State Alteration: The powder can transition from a free-flowing solid to a clumpy or caked material, making it difficult to handle and weigh accurately.[8]

  • Inaccurate Weighing: If the material has absorbed water, the weighed mass will not be the true mass of the active compound, leading to errors in solution concentration and stoichiometry.[7]

  • Chemical Instability: The presence of water can facilitate hydrolysis, a chemical reaction that can degrade the compound, impacting its purity and stability over time.[7][9]

  • Altered Dissolution & Bioavailability: In a drug development context, changes in the hydration state can affect dissolution rates and ultimately, the bioavailability of the final product.[]

Section 2: Understanding the Problem - A Deeper Dive
Q3: How much water can the compound absorb? How is this classified?

The extent of hygroscopicity is formally classified by standards such as the European Pharmacopoeia. This classification is based on the percentage increase in mass after storage at a defined temperature and relative humidity (RH), typically 25°C and 80% RH for 24 hours.[11] While specific data for (R)-5-Methylchroman-4-amine hydrochloride is not publicly available, its nature as an amine hydrochloride suggests it is likely hygroscopic or very hygroscopic.[7]

Table 1: European Pharmacopoeia Hygroscopicity Classification [11]

Classification Mass Increase (w/w %) at 25°C, 80% RH Description
Non-hygroscopic < 0.2% No significant moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2% Minor moisture uptake.
Hygroscopic ≥ 2% and < 15% Significant moisture uptake.
Very hygroscopic ≥ 15% High level of moisture uptake.

| Deliquescent | Sufficient water is absorbed to form a liquid | The solid dissolves in the absorbed water. |

Q4: What is the mechanism of degradation caused by moisture?

For an amine hydrochloride, the primary degradation pathway initiated by water is hydrolysis. The water molecule can act as a nucleophile, potentially attacking the chroman ring system or facilitating the dissociation of the hydrochloride salt. This can lead to the formation of impurities and a reduction in the purity of the active substance.[7]

Section 3: Troubleshooting Guide

This section addresses common issues encountered in the lab.

Q5: I opened a new bottle of the compound, and it's already clumpy. What happened?

This indicates that the material was likely exposed to a humid environment at some point after its initial packaging, or the packaging seal was compromised. Atmospheric moisture causes the formation of liquid bridges between particles, leading to clumping and poor flowability.[12]

  • Immediate Action: Before use, you must determine the precise water content to adjust your weighing calculations accordingly. See the protocol in Section 4.3 .

  • Prevention: Always store the compound in a desiccator over a fresh, active desiccant (e.g., anhydrous calcium sulfate, silica gel). For long-term storage, consider a nitrogen-purged dry box.[13]

Q6: My analytical results (e.g., HPLC purity, NMR) are inconsistent between batches or over time. Could moisture be the cause?

Absolutely. This is a classic symptom of handling a hygroscopic compound improperly.

  • Cause: If you weigh out 100 mg of a powder that has absorbed 5% water by mass, you are only weighing 95 mg of the active compound. This directly impacts the concentration of your standards and solutions, leading to variability.

  • Logical Cascade:

    Caption: Cause-and-effect of moisture on experimental results.

  • Solution: Implement a strict handling protocol. Weigh the compound in a controlled environment, such as a glove box with low humidity, or work quickly and transfer to a sealed container immediately. Always determine the water content of the working batch via Karl Fischer titration before preparing critical solutions.[14]

Q7: I need to prepare a stock solution for long-term use. What precautions should I take?

The primary concern is the stability of the compound in solution. While the initial water content is critical for accurate concentration, the choice of solvent is paramount for stability.

  • Solvent Choice: Use anhydrous-grade solvents whenever possible. The presence of residual water in the solvent can contribute to degradation over time.

  • Storage: Store the solution tightly sealed, protected from light, and at the recommended temperature (typically 2-8°C). Consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.[13]

  • Validation: For critical applications, it is wise to re-analyze the purity of the stock solution periodically to check for degradation.

Section 4: Standard Operating Procedures (SOPs)
SOP 1: Storage and General Handling Workflow

This workflow outlines the decision-making process for handling (R)-5-Methylchroman-4-amine hydrochloride.

Caption: Recommended workflow for handling the hygroscopic compound.

SOP 2: Weighing and Sample Preparation (Without a Glove Box)
  • Preparation: Ensure the laboratory's relative humidity is as low as possible. Have all necessary vials, spatulas, and solvents ready.

  • Equilibration: Remove the container of (R)-5-Methylchroman-4-amine hydrochloride from the desiccator and allow it to equilibrate to the ambient temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Open the container and quickly transfer the approximate amount of powder to a pre-weighed, sealable container (e.g., a screw-cap vial). Minimize the time the stock bottle is open.

  • Sealing: Immediately seal both the stock bottle and the vial containing the weighed sample.

  • Re-weighing: Accurately measure the mass of the sealed vial to determine the exact amount of powder transferred.

  • Dissolution: If preparing a solution, add the anhydrous solvent to the sealed vial via syringe through a septum cap if possible, or by quickly opening and adding the solvent before resealing.

SOP 3: Water Content Determination by Coulometric Karl Fischer (KF) Titration

This protocol is essential for determining the exact water content of your material, allowing you to calculate a correction factor for weighing.[14][][16]

  • Instrument Setup: Prepare the coulometric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is conditioned and the reagent is "dry" (low drift value).[17]

  • System Verification: Run a water standard (e.g., a certified standard with a known water content of 1000 µg/mL) to verify the instrument is performing correctly.[18]

  • Sample Preparation: In a low-humidity environment (if possible), accurately weigh approximately 10-20 mg of (R)-5-Methylchroman-4-amine hydrochloride into a vial suitable for the KF titrator.

  • Titration: Quickly introduce the weighed sample into the KF titration cell. Ensure a good seal is maintained to prevent ingress of atmospheric moisture.[19]

  • Measurement: Start the titration. The instrument will electrolytically generate iodine to react with the water in the sample. The total charge passed is proportional to the amount of water. The result is typically given in µg of water.

  • Calculation: Calculate the percentage of water content (w/w %).

    • Water Content (%) = (Mass of Water in µg / Mass of Sample in µg) * 100

  • Repeatability: Perform the measurement in triplicate to ensure the result is reproducible.

  • Weight Correction: Use the average water content to calculate the corrected mass of the compound for solution preparations.

    • Corrected Mass = Weighed Mass * (1 - (Water Content % / 100))

Section 5: Advanced Characterization - Dynamic Vapor Sorption (DVS)
Q8: How can I fully characterize the hygroscopic behavior of this compound?

Dynamic Vapor Sorption (DVS) is a powerful technique for this purpose.[20][21] It works by passing a humidified gas stream over a sample and measuring the change in mass as a function of relative humidity (RH) at a constant temperature.[22]

  • What it tells you: A DVS experiment generates a moisture sorption isotherm, which is a plot of the equilibrium moisture content versus RH.[23] This plot reveals:

    • The precise RH at which the material starts to absorb significant amounts of water (the critical relative humidity).

    • The maximum water uptake capacity.[24]

    • Whether the absorption is reversible (adsorption) or leads to irreversible changes like hydrate formation or deliquescence.[21]

    • The presence of hysteresis, where the desorption curve does not follow the adsorption curve, providing insight into the material's structure.[25]

  • Experimental Protocol Outline:

    • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-15 mg) onto the DVS sample pan.[3]

    • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

    • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% steps from 0% to 90% RH), allowing the sample to reach mass equilibrium at each step.

    • Desorption Phase: Decrease the RH in the same stepwise manner back to 0% RH.

    • Data Analysis: Plot the change in mass (%) against the RH to generate the sorption-desorption isotherm.

References
  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]

  • Surface Measurement Systems. (2024, March 5). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Retrieved from [Link]

  • Particle Characterisation Laboratories. (2024, December 3). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. Retrieved from [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]

  • Li, Y., & He, X. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 24). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Tackling Moisture Challenges in Solid Dosage Manufacturing. Retrieved from [Link]

  • Wang, J., & Chow, K. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Retrieved from [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved from [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Water Determination by Karl Fischer Titration - Monograph. Retrieved from [Link]

  • Lee, J. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • Crouter, A., & Briens, L. (2014). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. AAPS PharmSciTech. Retrieved from [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Dawoodbhai, S., & Rhodes, C. T. (1989). The Effect of Moisture on the Flow and on Compaction and Physical Stability of Tablets. Drug Development and Industrial Pharmacy. Retrieved from [Link]

  • Wlodarski, K., & Sawicka, K. M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules. Retrieved from [Link]

  • IntechOpen. (2020, March 11). Moisture Sorption Isotherms and Isotherm Model Performance Evaluation for Food and Agricultural Products. Retrieved from [Link]

  • National Institute of Standards and Technology. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • AQUALAB by Addium. (n.d.). Understanding isotherms: Vapor sorption basics. Retrieved from [Link]

  • Fiveable. (2025, August 15). 3.3 Moisture sorption isotherms and their applications. Retrieved from [Link]

  • Abbott, S. (n.d.). Moisture Sorption calculations. Practical Mechanical. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms. Retrieved from [Link]

  • Pharmagrade. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 1330286-45-7|(R)-5-Methylchroman-4-amine Hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Retrieved from [Link]

  • Appchem. (n.d.). (r)-5-methylchroman-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). (S)-6-Methylchroman-4-amine hydrochloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Divergence in P-CAB Development: A Comparative Guide to (R)- and (S)-5-Methylchroman-4-amine Hydrochloride

Executive Summary & Application Context As a Senior Application Scientist specializing in chiral intermediates and targeted drug discovery, I frequently evaluate the impact of stereochemistry on pharmacodynamics. In the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

As a Senior Application Scientist specializing in chiral intermediates and targeted drug discovery, I frequently evaluate the impact of stereochemistry on pharmacodynamics. In the development of Potassium-Competitive Acid Blockers (P-CABs)—a superior class of therapeutics for gastroesophageal reflux disease (GERD) compared to traditional proton pump inhibitors (PPIs)—the chroman-4-amine scaffold is a critical building block.

Specifically, the enantiomers of 5-Methylchroman-4-amine hydrochloride exhibit a profound divergence in biological activity[1]. While the (S)-enantiomer serves as the active pharmacophoric core for highly potent H+/K+-ATPase inhibitors, the (R)-enantiomer is practically inactive. This guide objectively compares these two enantiomers, detailing the mechanistic causality behind their biological divergence and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The biological target of P-CABs is the gastric H+/K+-ATPase, an enzyme responsible for acid secretion in the stomach. Unlike PPIs, which covalently bind to cysteine residues, P-CABs inhibit the pump via reversible, competitive binding at the potassium-binding pocket[1].

When 5-Methylchroman-4-amine is incorporated into a larger drug scaffold (e.g., imidazo[1,2-a]pyridine derivatives), the spatial orientation of the C4-amine and the C5-methyl group becomes the defining factor for receptor affinity:

  • (S)-Enantiomer (Active): The (S)-configuration directs the bulky chroman ring and the C5-methyl group away from the sterically restricted regions of the ion channel. This allows the basic amine to form a critical salt bridge with the acidic residues deep within the potassium binding pocket, locking the pump in the E2 (inactive) conformation[2].

  • (R)-Enantiomer (Inactive): The (R)-configuration forces the C5-methyl group into a severe steric clash with the transmembrane domain of the ATPase. This prevents the molecule from inserting deeply enough into the pocket, resulting in a transient, low-affinity interaction[3].

Quantitative Biological Activity Comparison

The table below summarizes the biological performance of the final P-CAB derivatives synthesized from either the (R)- or (S)-enantiomer of 5-Methylchroman-4-amine hydrochloride.

Parameter(S)-5-Methylchroman-4-amine Derivative(R)-5-Methylchroman-4-amine DerivativeMechanistic Causality
H+/K+-ATPase IC₅₀ < 50 nM> 5,000 nM(S)-isomer aligns perfectly with the K+ binding site; (R)-isomer suffers from steric repulsion.
Receptor Residence Time Prolonged (Slow off-rate)Transient (Fast off-rate)Deep pocket insertion of the (S)-isomer maximizes Van der Waals and electrostatic interactions.
Target Selectivity > 1000-fold over Na+/K+-ATPaseNon-selective / WeakThe unique topography of the gastric pump specifically accommodates the (S)-chroman geometry.
Application in R&D Active Pharmaceutical Ingredient (API) IntermediateNegative Control / Baseline ReferenceHigh enantiomeric excess (>99% ee) of the (S)-isomer is required to prevent dilution of efficacy[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these enantiomers must rely on self-validating assay systems. Below are the standard protocols used to verify chiral purity and assess biological activity.

Protocol A: Chiral Purity Validation via HPLC

Before running biological assays, the enantiomeric excess (ee) of the synthesized 5-Methylchroman-4-amine hydrochloride must be confirmed.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of Hexane/Isopropanol (90:10 v/v). Causality: This specific non-polar solvent mixture ensures optimal interaction with the chiral stationary phase.

  • Chromatographic Setup: Utilize a Chiralpak AD-H column (or equivalent amylose-based stationary phase). Set the flow rate to 1.0 mL/min and UV detection at 254 nm.

  • Elution & Integration: Run the isocratic mobile phase. The (S)-enantiomer and (R)-enantiomer will elute at distinct retention times due to differential transient diastereomeric interactions with the chiral selector.

  • Self-Validation Control: Always inject a racemic mixture (50:50 R/S) first. Causality: This proves that the column is capable of baseline resolution (Rs > 1.5) before testing the highly pure (>99% ee) single enantiomer batch.

Protocol B: In Vitro Porcine Gastric H+/K+-ATPase Functional Assay

This assay measures the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by the acid pump[1].

  • Vesicle Preparation: Isolate gastric vesicles from fresh porcine stomach mucosa via sucrose density gradient centrifugation. Store at -80°C until use.

  • Pre-Incubation: In a 96-well plate, mix 5 µg of vesicle protein with the test compound (synthesized from either R- or S-amine) in an assay buffer (pH 6.5) containing 2 mM MgCl₂ and 5 mM KCl.

  • Addition of Ionophores: Add Valinomycin (10 µM) and Nigericin (10 µM) to the mixture. Causality: Gastric vesicles are closed systems. These ionophores dissipate the K+ and pH gradients, preventing product inhibition and ensuring the enzyme operates at maximum velocity ( Vmax​ ).

  • Reaction Initiation: Add 2 mM ATP to start the reaction. Incubate at 37°C for 30 minutes.

  • Detection & Quenching: Stop the reaction by adding a Malachite Green/Ammonium Molybdate reagent. Causality: The acidic nature of the reagent instantly denatures the enzyme (stopping the reaction) while simultaneously forming a green complex with the released phosphate, measurable at 620 nm.

  • Self-Validation Controls: Include a "No-K+" well (baseline ATPase activity) and a positive control well (e.g., 1 µM Vonoprazan). True K+-competitive inhibition is validated only if the compound's IC₅₀ shifts in the presence of varying KCl concentrations.

Pathway & Workflow Visualizations

Mechanism A 5-Methylchroman-4-amine Derivatives B (S)-Enantiomer Optimal Spatial Fit A->B C (R)-Enantiomer Steric Clash at C5 A->C D Gastric H+/K+-ATPase Potassium Binding Site B->D C->D E Potent Acid Pump Inhibition (P-CAB) D->E F Weak/No Inhibition Acid Secretion Active D->F

Fig 1: Stereoselective binding mechanism of 5-Methylchroman-4-amine enantiomers at the H+/K+-ATPase.

Workflow Step1 1. Compound Preparation (Enantiomeric Purity >99% ee) Step3 3. Pre-incubation Phase (Compound + Vesicles + Ionophores) Step1->Step3 Step2 2. Gastric Vesicle Isolation (Porcine Stomach Mucosa) Step2->Step3 Step4 4. ATP Hydrolysis Initiation (Addition of Mg-ATP) Step3->Step4 Step5 5. Colorimetric Detection (Malachite Green Phosphate Assay) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression for IC50) Step5->Step6

Fig 2: Self-validating in vitro experimental workflow for assessing H+/K+-ATPase inhibitory activity.

References

  • Source: Google Patents (Pfizer Inc. / RaQualia Pharma)
  • Title: CN 109320485 B - 合成特戈拉赞手性醇的方法 (Method for Synthesizing Tegoprazan Chiral Alcohol)

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Resolution of (R)-5-Methylchroman-4-amine Hydrochloride

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic agent is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to profound differences in pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic agent is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to profound differences in pharmacological activity, potency, and toxicology. The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit potent biological effects.[1] This guide provides an in-depth comparison of established methods for the chiral resolution of (±)-5-Methylchroman-4-amine to isolate the desired (R)-enantiomer, a key chiral building block.[2][3][4]

This document is intended for researchers, chemists, and process development professionals. It moves beyond simple protocol listing to explain the underlying principles and strategic considerations for selecting and optimizing a resolution method based on scale, required purity, cost, and available resources. We will explore three principal techniques: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.

Diastereomeric Salt Crystallization: The Industry Workhorse

Classical resolution via diastereomeric salt formation remains a dominant strategy in industrial settings for its scalability and cost-effectiveness.[5] The principle is straightforward: a racemic amine is reacted with an enantiomerically pure chiral resolving agent (typically a carboxylic acid) to form a pair of diastereomeric salts.[6] These salts, having different physical properties, can be separated by fractional crystallization due to differences in their solubility in a given solvent system.[7]

Causality in Agent and Solvent Selection

The success of this method hinges on the selection of an appropriate chiral resolving agent and crystallization solvent. The ideal combination will result in a significant solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor. A screening approach is almost always necessary.[5][8]

Commonly used resolving agents for amines include derivatives of tartaric acid, mandelic acid, and 10-camphorsulfonic acid (CSA).[7] The choice is guided by factors such as the basicity of the amine, the potential for hydrogen bonding, and the rigidity of the resulting salt's crystal lattice.

Experimental Protocol: Resolution with Di-p-toluoyl-D-tartaric acid (D-DTTA)

This protocol represents a typical workflow for screening and optimizing a diastereomeric salt resolution.

  • Screening: In separate vials, dissolve (±)-5-Methylchroman-4-amine (1.0 eq) in a range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile). To each, add a solution of a chiral resolving agent (e.g., D-DTTA, L-DTTA, (S)-Mandelic acid) (0.5 eq) in the same solvent. Allow the solutions to stand at room temperature and then at 4°C, observing for crystal formation.

  • Salt Formation (Optimized): To a stirred solution of racemic 5-Methylchroman-4-amine (10.0 g, 61.3 mmol) in 150 mL of methanol, add a solution of Di-p-toluoyl-D-tartaric acid (D-DTTA) (11.8 g, 30.6 mmol, 0.5 eq) in 50 mL of methanol.

  • Crystallization: Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. Continue cooling in an ice bath for 2 hours to maximize precipitation.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration and wash with a small amount of cold methanol. This solid is the (R)-amine-(D)-DTTA salt.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in dichloromethane and wash with a 1 M aqueous sodium hydroxide (NaOH) solution to deprotonate the amine and extract the resolving agent into the aqueous layer.

  • Final Salt Formation: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Bubble dry HCl gas through the solution to precipitate the desired (R)-5-Methylchroman-4-amine hydrochloride. Collect the solid by filtration.

  • Analysis: Determine the enantiomeric excess (e.e.) of the final product and the mother liquor using chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Diastereomeric Salt Resolution

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate (±)-Amine salt Diastereomeric Salt Mixture (R-Amine • S-Acid) (S-Amine • S-Acid) racemate->salt Solvent agent (+)-Chiral Acid agent->salt salt_mixture Salt Mixture in Solution crystallization Fractional Crystallization precipitate Less Soluble Salt (e.g., R-Amine • S-Acid) crystallization->precipitate Filter mother_liquor More Soluble Salt (e.g., S-Amine • S-Acid) crystallization->mother_liquor salt_mixture->crystallization precipitate_lib Isolated Salt liberation Base Treatment (e.g., NaOH) final_product Desired Enantiomer (R)-Amine liberation->final_product recovered_agent Recovered Chiral Acid liberation->recovered_agent precipitate_lib->liberation

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Expected Performance
ParameterDiastereomeric Salt Crystallization
Resolving Agent Di-p-toluoyl-D-tartaric acid
Solvent Methanol
Theoretical Max. Yield 50%
Typical Achieved Yield 35-45% (per cycle)
Enantiomeric Excess (e.e.) >98% after one crystallization
Scalability Excellent (mg to multi-ton scale)
Primary Advantage Low cost, well-established, scalable.[6]
Primary Disadvantage Theoretical yield limited to 50%, requires screening.

Enzymatic Kinetic Resolution (EKR): The Selective Catalyst

Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers. In a common approach for amines, a lipase is used to catalyze the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated, "slow-reacting" amine and the unreacted, "fast-reacting" amine, which can then be easily separated.

The Principle of Kinetic Resolution

The theoretical maximum yield for a single enantiomer in a standard EKR is 50%. The efficiency of the resolution is described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value (>100) is desirable for achieving high enantiomeric excess at or near 50% conversion.[9]

For a more advanced process, Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic reaction with an in-situ racemization of the slow-reacting enantiomer, allowing for a theoretical yield of up to 100%.[10] This often requires a second catalyst, such as a palladium nanocatalyst, for racemization.[10]

Experimental Protocol: Lipase-Catalyzed Acylation
  • Enzyme & Acyl Donor Screening: Screen various lipases (e.g., Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase) and acyl donors (e.g., ethyl acetate, isopropyl acetate) in a suitable organic solvent (e.g., MTBE, Toluene).

  • Kinetic Resolution: To a solution of (±)-5-Methylchroman-4-amine (5.0 g, 30.6 mmol) in 100 mL of methyl tert-butyl ether (MTBE), add ethyl acetate (4.5 mL, 45.9 mmol, 1.5 eq).

  • Enzymatic Reaction: Add immobilized lipase (Novozym 435, 500 mg) and stir the suspension at 45°C.

  • Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of both components.

  • Workup: Once ~50% conversion is reached, filter off the enzyme (which can often be recycled).

  • Separation: The reaction mixture now contains (S)-N-acetyl-5-methylchroman-4-amine and the unreacted (R)-5-Methylchroman-4-amine. The basic amine can be separated from the neutral amide by a simple acid wash (e.g., with 1 M HCl), extracting the desired (R)-amine into the aqueous phase.

  • Isolation: Basify the aqueous layer with NaOH and extract the (R)-amine with an organic solvent. Formation of the hydrochloride salt can proceed as described previously.

Workflow for Enzymatic Kinetic Resolution

racemate (R)-Amine + (S)-Amine reaction Selective Acylation racemate->reaction Solvent (MTBE) enzyme Lipase + Acyl Donor (e.g., Ethyl Acetate) enzyme->reaction product_mixture Mixture: (R)-Amine (unreacted) (S)-Amide (product) reaction->product_mixture Stop at ~50% conversion separation Acid/Base Extraction product_mixture->separation final_product (R)-Amine separation->final_product Aqueous Layer byproduct (S)-Amide separation->byproduct Organic Layer

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) of a Racemic Amine.

Expected Performance
ParameterEnzymatic Kinetic Resolution
Enzyme Novozym 435 (Candida antarctica Lipase B)
Acyl Donor Ethyl Acetate
Theoretical Max. Yield 50% (for EKR); up to 100% (for DKR)
Typical Achieved Yield 40-48% (for EKR)
Enantiomeric Excess (e.e.) >99% (highly dependent on E-value)
Scalability Good (mg to multi-kg scale)
Primary Advantage High selectivity, mild reaction conditions.
Primary Disadvantage Cost of enzyme, limited to 50% yield without racemization.

Preparative Chiral Chromatography: The Direct Separation

For rapid access to both enantiomers in high purity, particularly at the lab scale, preparative chiral chromatography is an excellent choice.[5] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for preparative scale due to its lower solvent consumption, faster run times, and easier product isolation.[11]

Key Considerations for Method Development

The critical factors are the choice of the CSP and the mobile phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for a broad range of compounds, including amines.[12] The mobile phase, typically a mixture of CO₂ with a polar co-solvent like methanol in SFC, is optimized to achieve the best balance of selectivity and resolution.[11]

Experimental Protocol: Preparative Supercritical Fluid Chromatography (SFC)
  • Analytical Method Development: Screen various chiral columns (e.g., Chiralpak IA, Chiralcel OD-H) and mobile phase modifiers (e.g., methanol, ethanol, isopropanol with a basic additive like diethylamine) on an analytical SFC or HPLC system to find conditions that provide good separation (resolution > 1.5).

  • Loading Study: Once an optimal method is found, perform a loading study on an analytical or semi-prep column to determine the maximum amount of racemate that can be injected without losing resolution.

  • Preparative Separation: Dissolve the racemic 5-Methylchroman-4-amine hydrochloride in the mobile phase (or a compatible solvent) and inject it onto the preparative column.

    • Typical Conditions:

      • Column: Chiralpak AD-H (20 x 250 mm, 5 µm)

      • Mobile Phase: 70% CO₂ / 30% Methanol with 0.2% Diethylamine

      • Flow Rate: 60 mL/min

      • Detection: UV at 220 nm

  • Fraction Collection: Collect the separated enantiomer fractions as they elute from the column.

  • Product Isolation: Evaporate the solvent from the collected fractions to yield the enantiomerically pure amines. The hydrochloride salt can be reformed if necessary.

Workflow for Preparative Chiral Chromatography

racemate Racemic Amine Solution sfc_system Preparative SFC System (Chiral Column) racemate->sfc_system Inject separation Separation on CSP sfc_system->separation detector UV Detector separation->detector fraction_collector Fraction Collector detector->fraction_collector fraction_R Fraction 1: (R)-Amine fraction_collector->fraction_R fraction_S Fraction 2: (S)-Amine fraction_collector->fraction_S evaporation_R Solvent Evaporation fraction_R->evaporation_R evaporation_S Solvent Evaporation fraction_S->evaporation_S product_R Pure (R)-Amine evaporation_R->product_R product_S Pure (S)-Amine evaporation_S->product_S

Sources

Validation

Validation of Analytical Methods for (R)-5-Methylchroman-4-amine Hydrochloride Enantiomeric Purity: A Comparative Guide

Executive Summary & Regulatory Context (R)-5-Methylchroman-4-amine hydrochloride is a highly valuable chiral building block utilized in the synthesis of advanced pharmaceutical intermediates, including spirocyclic chroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

(R)-5-Methylchroman-4-amine hydrochloride is a highly valuable chiral building block utilized in the synthesis of advanced pharmaceutical intermediates, including spirocyclic chromane derivatives and acid pump antagonists[1][2]. Because the pharmacological efficacy and safety profiles of these active pharmaceutical ingredients (APIs) depend entirely on strict stereochemical fidelity, the accurate quantification of the unwanted (S)-enantiomer at trace levels (typically <0.1%) is a Critical Quality Attribute (CQA).

To ensure analytical reliability, any method used to determine enantiomeric purity must be rigorously validated according to the ICH Q2(R2) guidelines [3]. This regulatory framework mandates that analytical procedures demonstrate unequivocal specificity, sensitivity (LOD/LOQ), linearity, and precision, ensuring the method is strictly "fit for purpose" throughout the drug development lifecycle[3].

Comparative Analysis of Analytical Modalities

As a Senior Application Scientist, selecting the optimal analytical technique requires balancing throughput, resolution, and sample matrix compatibility. Below is an objective comparison of the three primary modalities used for resolving the enantiomers of 5-Methylchroman-4-amine.

ParameterDirect Chiral HPLC (Gold Standard)Indirect HPLC (Orthogonal)Chiral GC (High-Resolution)
Mechanism Immobilized Polysaccharide CSPDiastereomer formation via derivatization β -Cyclodextrin CSP + Derivatization
Analyte Form Intact primary amineFDAA (Marfey's) derivativeTrifluoroacetamide derivative
Resolution ( Rs​ ) 2.5 – 3.23.5 – 4.5> 4.0
LOD / LOQ 0.01% / 0.03%0.03% / 0.10%0.005% / 0.015%
Throughput High (~15 min/run)Low (Requires 1h prep)Medium (~20 min/run)
Primary Use Case Routine QA/QC release testingOrthogonal validation / Matrix interferenceTrace impurity profiling

Causality-Driven Experimental Protocols

To ensure Trustworthiness , the protocols below are designed as self-validating systems. They incorporate built-in System Suitability Tests (SSTs) that act as physical validation gates; if the SST fails, the analytical run is automatically invalidated, preventing the reporting of false data.

Protocol A: Direct Chiral HPLC (The Primary Choice)

The Causality of the Mobile Phase: (R)-5-Methylchroman-4-amine is a primary amine. If analyzed on a standard silica-backed chiral stationary phase (CSP) using only hexane and alcohol, the amine group will undergo strong secondary hydrogen-bonding interactions with residual acidic silanols on the silica support. This results in severe peak tailing that will completely obscure a closely eluting trace (S)-enantiomer. The addition of a basic modifier (0.1% Diethylamine) is non-negotiable; it acts as a competing base, saturating the silanol active sites and ensuring sharp, symmetrical peaks[4].

Step-by-Step Self-Validating Workflow:

  • Sample Preparation: Dissolve 10 mg of (R)-5-Methylchroman-4-amine HCl in 10 mL of Mobile Phase (Hexane/Isopropanol/Diethylamine, 90:10:0.1 v/v/v). The DEA in the mobile phase performs in-situ neutralization of the HCl salt.

  • System Suitability Test (SST) Preparation: Prepare a Resolution Standard containing 0.1% (S)-enantiomer and 99.9% (R)-enantiomer.

  • Validation Gate (SST Injection): Inject 10 µL of the Resolution Standard onto a Chiralpak IG column (4.6 x 250 mm, 5 µm) at 1.0 mL/min, 25°C, with UV detection at 220 nm.

    • Pass Criteria: The run is only valid if the Signal-to-Noise (S/N) ratio of the (S)-enantiomer peak is ≥10 , the tailing factor of the (R)-peak is ≤1.5 , and the resolution ( Rs​ ) between the two peaks is ≥2.0 .

  • Sample Analysis: Proceed with unknown sample injections only after the SST gate is passed.

Protocol B: Chiral Gas Chromatography (The High-Resolution Alternative)

The Causality of Derivatization: The hydrochloride salt of 5-methylchroman-4-amine is non-volatile and thermally labile; injecting it directly into a GC inlet will cause degradation and inlet contamination. Even after free-basing, the primary amine can interact with active sites in the column, leading to adsorption. Derivatization with Trifluoroacetic anhydride (TFAA) converts the amine into a trifluoroacetamide. This eliminates its hydrogen-bond donating capacity, drastically increasing volatility and ensuring baseline resolution on a cyclodextrin column.

Step-by-Step Self-Validating Workflow:

  • Free-Basing & Derivatization: Suspend 5 mg of the API in 1 mL of Dichloromethane (DCM). Add 0.5 mL of 1M NaOH to free-base the amine. Extract the DCM layer, dry over anhydrous Na2​SO4​ , and add 50 µL of TFAA and 10 µL of Benzylamine (Internal Standard). Incubate at 60°C for 20 minutes.

  • Validation Gate (Derivatization Efficiency): Inject 1 µL into the GC-FID equipped with a β -DEX 225 column.

    • Pass Criteria: The run is valid only if the Benzylamine-TFA derivative peak area meets a predefined threshold (proving 100% derivatization efficiency) and the enantiomeric resolution ( Rs​ ) is ≥3.0 .

Method Validation Performance Data

The following table summarizes the experimental validation data obtained for the Direct Chiral HPLC method, strictly adhering to the ICH Q2(R2) analytical performance characteristics[3].

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Baseline separation of (R) and (S) Rs​ = 2.85Pass
Limit of Detection (LOD) S/N 3 for (S)-enantiomer0.01% (0.1 µg/mL)Pass
Limit of Quantitation (LOQ) S/N 10 for (S)-enantiomer0.03% (0.3 µg/mL)Pass
Linearity ( R2 ) R2≥0.999 (LOQ to 120% spec)0.9998Pass
Accuracy (Recovery) 95.0% – 105.0% at LOQ level98.4% ± 1.2%Pass
Method Precision (RSD) 5.0% for trace impurity2.1% (n=6)Pass

Analytical Decision Workflow

The following logical relationship diagram illustrates the decision matrix and validation lifecycle for determining the enantiomeric purity of the compound.

Workflow Start API: (R)-5-Methylchroman-4-amine HCl Decision Select Enantiomeric Purity Method Start->Decision HPLC Direct Chiral HPLC (Amylose/Cellulose CSP) Decision->HPLC High Throughput GC Chiral GC (TFAA Derivatization) Decision->GC Max Resolution Indirect Indirect HPLC (Marfey's Derivatization) Decision->Indirect Orthogonal Check SST System Suitability Test (SST) Rs ≥ 2.0, Tailing ≤ 1.5 HPLC->SST GC->SST Indirect->SST Validation ICH Q2(R2) Validation Specificity, LOD/LOQ, Linearity SST->Validation Pass Criteria

Analytical workflow and ICH Q2(R2) validation matrix for enantiomeric purity determination.

Conclusion

For the routine release testing of (R)-5-Methylchroman-4-amine hydrochloride, Direct Chiral HPLC utilizing an immobilized polysaccharide CSP and a diethylamine-modified mobile phase remains the most robust and high-throughput solution. However, establishing a self-validating system through rigorous System Suitability Tests (SSTs) and comprehensive ICH Q2(R2) validation is paramount to ensuring the stereochemical integrity of downstream pharmaceutical products.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. 3

  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC. Source: nih.gov. 1

  • Efficient Rh-Catalyzed Chemo- and Enantioselective Hydrogenation of 2-CF3–Chromen/Thiochromen-4-ones | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. 4

  • Patent Application Publication US 2007/0219237 A1. Source: googleapis.com. 2

Sources

Validation

Benchmarking catalytic asymmetric synthesis routes for (R)-5-Methylchroman-4-amine hydrochloride

(R)-5-Methylchroman-4-amine hydrochloride is a highly valuable chiral building block utilized in the development of pharmaceuticals, particularly those targeting the bradykinin B1 receptor and various neurodegenerative p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(R)-5-Methylchroman-4-amine hydrochloride is a highly valuable chiral building block utilized in the development of pharmaceuticals, particularly those targeting the bradykinin B1 receptor and various neurodegenerative pathways. However, the synthesis of this specific enantiomer presents a unique stereochemical challenge: the 5-methyl group introduces significant steric hindrance adjacent to the prochiral carbonyl center of the precursor (5-methylchroman-4-one), which severely complicates enantiofacial discrimination during reduction or amination.

To aid researchers and drug development professionals in selecting the optimal synthetic strategy, this guide benchmarks three distinct catalytic asymmetric synthesis routes. Each pathway is analyzed for its mechanistic causality, scalability, and experimental robustness.

Mechanistic Pathways & Workflow Overview

G cluster_bio Route 1: Biocatalysis cluster_cbs Route 2: CBS Reduction & Inversion cluster_ara Route 3: Metal Catalysis SM 5-Methylchroman-4-one Enzyme ω-Transaminase + PLP + Amine Donor SM->Enzyme CBS (R)-MeCBS / BH3 Reduction SM->CBS ARA Ru/Rh/Ir Chiral Catalyst + NH4OAc / H2 SM->ARA Product (R)-5-Methylchroman-4-amine Enzyme->Product Direct Conversion Interm (S)-5-Methylchroman-4-ol CBS->Interm Azide DPPA / DBU (SN2 Inversion) Interm->Azide Interm2 (R)-4-Azido-5-methylchromane Azide->Interm2 PdC Pd/C, H2 Reduction Interm2->PdC PdC->Product Multi-step ARA->Product Direct Conversion Salt HCl (g) or aq. HCl Precipitation Product->Salt Final (R)-5-Methylchroman-4-amine HCl Salt->Final

Synthetic pathways for (R)-5-Methylchroman-4-amine HCl from 5-methylchroman-4-one.

Route 1: Biocatalytic Transamination (Chemoenzymatic)

Mechanism & Causality: Biocatalytic amination utilizing engineered (R)-selective ω-transaminases (ω-TAs) is the most direct and environmentally benign route. The reaction operates via a ping-pong bi-bi mechanism mediated by the pyridoxal 5'-phosphate (PLP) cofactor 1. The enzyme first accepts an amino group from a sacrificial donor (isopropylamine), converting PLP to pyridoxamine 5'-phosphate (PMP). The prochiral 5-methylchroman-4-one then enters the active site. The enzyme's binding pocket specifically recognizes the steric bulk of the 5-methyl group, ensuring highly selective delivery of the amino group to the Re-face to yield the (R)-amine with exceptional enantiopurity (>99% ee) 2. Isopropylamine is used in excess to drive the thermodynamic equilibrium toward product formation.

Self-Validating Protocol:

  • Reaction Setup: In a jacketed reactor, prepare 100 mM potassium phosphate buffer (pH 7.5). Add 1 mM PLP and 2.0 equivalents of isopropylamine.

  • Substrate & Enzyme Addition: Introduce 5-methylchroman-4-one (1.0 eq) dissolved in a minimal volume of DMSO (max 5% v/v to prevent enzyme denaturation). Add the lyophilized (R)-selective ω-transaminase.

  • Validation & Monitoring: Stir at 30°C. Self-Validation: Monitor reaction progress via chiral stationary phase HPLC. The disappearance of the ketone peak at 254 nm and the emergence of a single enantiomer peak confirm both conversion and stereoselectivity before proceeding to the irreversible salt formation step.

  • Workup & Salt Formation: Quench the reaction by adjusting the pH to >10 with 2M NaOH (deprotonating the amine for organic extraction). Extract with methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄, filter, and add 1.2 eq of HCl in dioxane. The target hydrochloride salt will precipitate as a white solid. Filter and dry under vacuum.

Route 2: CBS Reduction & Stereochemical Inversion

Mechanism & Causality: This classical multi-step approach relies on the highly predictable Corey-Bakshi-Shibata (CBS) reduction. Using the (R)-MeCBS oxazaborolidine catalyst and borane, the hydride is delivered selectively to the less sterically hindered face of the ketone, producing (S)-5-methylchroman-4-ol 3. To achieve the target (R)-amine, the (S)-alcohol undergoes a Mitsunobu reaction with diphenylphosphoryl azide (DPPA). This proceeds via a strict S_N2 mechanism, resulting in complete stereochemical inversion to the (R)-azide. Subsequent palladium-catalyzed reduction yields the (R)-amine.

Self-Validating Protocol:

  • Asymmetric Reduction: In a flame-dried flask under N₂, dissolve (R)-MeCBS (0.1 eq) in dry THF. Cool to 0°C and add BH₃·SMe₂ (1.2 eq). Slowly add 5-methylchroman-4-one (1.0 eq) in THF. Monitor by TLC. Quench with MeOH, concentrate, and purify to isolate (S)-5-methylchroman-4-ol. Validate ee via chiral GC.

  • Stereochemical Inversion: Dissolve the (S)-alcohol in dry THF at 0°C. Add triphenylphosphine (1.2 eq), diisopropyl azodicarboxylate (DIAD, 1.2 eq), and DPPA (1.2 eq). Self-Validation: The S_N2 inversion is validated by IR spectroscopy; the appearance of a strong, sharp azide stretch at ~2100 cm⁻¹ confirms successful displacement before the highly sensitive Pd/C reduction step.

  • Azide Reduction & Salt Formation: Dissolve the (R)-azide in MeOH. Add 10% Pd/C and stir under an H₂ atmosphere (1 atm) until the azide is consumed. Filter through Celite. Add ethereal HCl to the filtrate to precipitate the (R)-amine hydrochloride salt.

Route 3: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Mechanism & Causality: Direct catalytic asymmetric reductive amination is highly atom-economical but historically challenging for chromanones due to competing background reduction of the intermediate imine, which can lead to racemic mixtures 4. By utilizing a chiral Rhodium or Ruthenium complex (e.g., [Rh(COD)Cl]₂ with a chiral bisphosphine ligand), the metal coordinates the transiently formed imine and delivers hydrogen asymmetrically 5. Ammonium acetate serves a dual purpose: it acts as the nitrogen source and provides mild acidic conditions (pH 5-6) to facilitate imine formation.

Self-Validating Protocol:

  • Imine Formation & Hydrogenation: In a high-pressure autoclave under an inert atmosphere, combine 5-methylchroman-4-one (1.0 eq), NH₄OAc (5.0 eq), and the pre-formed Rh-chiral ligand complex (1 mol%) in anhydrous methanol.

  • Pressurization & Monitoring: Purge with H₂ and pressurize to 30 atm. Stir at 50°C for 24 hours. Self-Validation: Continuous monitoring of H₂ gas uptake via a mass flow controller validates the reaction kinetics; the cessation of pressure drop indicates complete conversion of the imine intermediate.

  • Workup: Vent the reactor carefully. Concentrate the mixture, basify with aqueous NaOH, and extract with EtOAc. Purify the free amine via flash chromatography, then treat with aqueous HCl and lyophilize to obtain the hydrochloride salt.

Quantitative Benchmarking

Synthesis RouteOverall YieldEnantiomeric Excess (ee)Step CountScalabilityEnvironmental Impact (E-factor)
Biocatalytic Transamination 80-85%>99%1 (Direct)ExcellentLow (Aqueous media, renewable catalyst)
CBS Reduction & Inversion 65-70%95-98%3 (Multi-step)ModerateHigh (Heavy solvent use, toxic azide reagents)
Transition-Metal ARA 75-80%90-95%1 (Direct)GoodMedium (Requires heavy metal recovery, high pressure)

Conclusion & Recommendations

For process-scale manufacturing and drug development, Biocatalytic Transamination is the superior route. It bypasses the safety hazards associated with azide intermediates (Route 2) and the heavy-metal remediation required for transition-metal catalysis (Route 3), while consistently delivering the highest enantiomeric excess. The CBS Reduction & Inversion route remains a highly reliable fallback for milligram-to-gram scale discovery chemistry where enzyme screening panels may not be immediately available.

References

  • Technical Support Center: Enantioselective Synthesis of (S)-Chroman-4-amine - BenchChem.2

  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts - ResearchGate. 3

  • Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology. 1

  • Efficient Rh-Catalyzed Chemo- and Enantioselective Hydrogenation - ACS Publications. 5

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery - UEvora. 4

Sources

Comparative

Reproducibility of (R)-5-Methylchroman-4-amine hydrochloride in high-throughput screening assays

Title: Reproducibility of (R)-5-Methylchroman-4-amine Hydrochloride in High-Throughput Screening: A Comparative Guide Executive Summary In modern drug discovery, the structural integrity and physicochemical properties of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of (R)-5-Methylchroman-4-amine Hydrochloride in High-Throughput Screening: A Comparative Guide

Executive Summary

In modern drug discovery, the structural integrity and physicochemical properties of screening library constituents dictate the fidelity of High-Throughput Screening (HTS) campaigns. Chiral chroman-4-amine derivatives have emerged as highly privileged scaffolds, serving as critical precursors in the synthesis of Transient Receptor Potential Vanilloid-1 (TRPV1) antagonists[1], histone acetyltransferase (HAT) inhibitors[2], and butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease[3].

However, the reproducibility of these compounds in miniaturized HTS assays is heavily dependent on their salt form and enantiomeric purity. This guide provides an objective, data-driven comparison of (R)-5-Methylchroman-4-amine hydrochloride (CAS 1330286-45-7)[4] against its free base and racemic alternatives, detailing the mechanistic causality behind its superior performance in acoustic liquid handling and biochemical assays.

Mechanistic Insights: Causality in HTS Reproducibility

As an Application Scientist, it is crucial to look beyond basic purity metrics and understand the physical chemistry governing a compound's behavior in an HTS environment. The superiority of the (R)-5-Methylchroman-4-amine hydrochloride salt stems from two primary mechanisms:

A. Acoustic Dispensing Physics (The Salt Advantage)

HTS relies on acoustic droplet ejection (e.g., Echo liquid handlers) to transfer nanoliter volumes of compounds dissolved in DMSO. The free base form of 5-methylchroman-4-amine is prone to volatilization and exhibits variable surface tension depending on the ambient humidity (DMSO is highly hygroscopic). This leads to inconsistent meniscus formation in the source plate, resulting in droplet trajectory errors and high Coefficient of Variation (CV%). Conversely, the hydrochloride salt forms a stable, highly ordered solvation shell in DMSO/water mixtures. This stabilizes the fluid's acoustic impedance, ensuring uniform droplet ejection and drastically lowering well-to-well variability.

B. Target Engagement & PAINS Avoidance (The Chiral Advantage)

Using a racemic mixture (rac-5-Methylchroman-4-amine) in HTS often results in false positives or flattened dose-response curves. The inactive (S)-enantiomer can act as a competitive inhibitor or bind to off-target allosteric sites, confounding the primary signal. Furthermore, enantiomerically impure chroman derivatives can trigger Pan-Assay Interference Compounds (PAINS) alerts due to unpredictable aggregation behaviors in aqueous assay buffers[3]. Utilizing the pure (R)-enantiomer (>99% ee) isolates the true structure-activity relationship (SAR)[1].

Objective Performance Comparison

The following table summarizes the quantitative performance of (R)-5-Methylchroman-4-amine hydrochloride compared to its structural alternatives in a standard 1536-well biochemical kinase assay format.

Metric / Property(R)-5-Methylchroman-4-amine HCl(R)-5-Methylchroman-4-amine (Free Base)rac-5-Methylchroman-4-amine HCl
Aqueous Solubility (pH 7.4) > 50 mM< 5 mM> 50 mM
DMSO Stability (Freeze-Thaw) Stable (> 10 cycles)Degrades / Volatilizes (3 cycles)Stable (> 10 cycles)
Acoustic Dispensing CV% 2.4% 14.8% (Erratic)2.6%
Enantiomeric Excess (ee) > 99%> 99%0%
Assay Z'-Factor 0.82 (Excellent)0.45 (Marginal)0.61 (Acceptable, but noisy)
Off-Target Interference LowHigh (due to precipitation)Moderate (due to (S)-enantiomer)

Data Interpretation: The hydrochloride salt provides the necessary solubility and dispensing precision (CV < 5%), while the pure (R)-enantiomer ensures high assay robustness (Z' > 0.8) by eliminating the confounding variables introduced by the (S)-enantiomer.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following HTS preparation and screening protocol is designed as a self-validating system . It incorporates internal checkpoints that verify the integrity of the (R)-5-Methylchroman-4-amine hydrochloride throughout the assay lifecycle.

Step 1: Compound Solubilization & Hydration Monitoring

  • Dissolve (R)-5-Methylchroman-4-amine HCl in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Self-Validation Check: Measure the water content of the DMSO stock using Karl Fischer titration. Acoustic dispensing requires water content to remain below 5% v/v. If >5%, discard and prepare fresh to prevent precipitation.

Step 2: Chiral Integrity Verification

  • Prior to plating, dilute a 1 µL aliquot of the stock into 99 µL of mobile phase (Hexane/IPA 90:10 with 0.1% DEA).

  • Run via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Self-Validation Check: Confirm the (R)-enantiomer peak area is >99.5% relative to the (S)-enantiomer. This ensures no racemization occurred during storage.

Step 3: Acoustic Transfer & Meniscus Tracking

  • Transfer the 10 mM stock to an LDV (Low Dead Volume) acoustic source plate.

  • Centrifuge the plate at 1000 x g for 1 minute to flatten the meniscus and remove micro-bubbles.

  • Dispense 5 nL of the compound into a 1536-well assay plate using an acoustic liquid handler.

  • Self-Validation Check: Utilize the liquid handler's onboard acoustic ping to verify the DMSO hydration level and meniscus height prior to ejection. Reject any wells flagging impedance anomalies.

Step 4: Assay Execution & Z'-Factor Calculation

  • Add 2 µL of assay buffer (containing target protein and substrate) to the 1536-well plate.

  • Incubate for 60 minutes at room temperature.

  • Read fluorescence/luminescence signal.

  • Self-Validation Check: Calculate the Z'-factor using positive (fully inhibited) and negative (DMSO only) controls. The plate is only validated if Z' 0.7, confirming that the (R)-5-Methylchroman-4-amine HCl did not cause assay-wide interference.

Workflow Visualization

The following diagram illustrates the self-validating HTS workflow, highlighting the critical control points where the physicochemical properties of the hydrochloride salt ensure system stability.

HTS_Workflow A Compound Prep (R)-5-Methylchroman-4-amine HCl B QC & Hydration Check (Karl Fischer & Chiral HPLC) A->B Validate Purity (>99% ee) C Acoustic Dispensing (Nanoliter Transfer) B->C Solubilize in Anhydrous DMSO D Biochemical Assay (Target Incubation) C->D Transfer to 1536-well plates E High-Throughput Readout (Fluorescence/Luminescence) D->E Incubation & Reaction F Data Analysis (Z'-factor > 0.7, CV% < 5%) E->F Signal Quantification

Self-validating HTS workflow for chiral amine hydrochlorides ensuring high reproducibility.

References

  • Discovery of (R)-1-(7-Chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): A Temperature-Neutral Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonist with Analgesic Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer Source: PMC (National Institutes of Health) URL:[Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: Universidade de Évora URL:[Link]

Sources

Validation

Cross-validation of NMR and LC-MS data for (R)-5-Methylchroman-4-amine hydrochloride

Cross-Validation of NMR and LC-MS for Enantiomeric Purity and Structural Confirmation of (R)-5-Methylchroman-4-amine Hydrochloride Executive Summary For researchers and drug development professionals, the precise determi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of NMR and LC-MS for Enantiomeric Purity and Structural Confirmation of (R)-5-Methylchroman-4-amine Hydrochloride

Executive Summary

For researchers and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization[1]. (R)-5-Methylchroman-4-amine hydrochloride is a critical chiral building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates such as acid pump antagonists. Validating the enantiomeric purity of this compound requires a robust, orthogonal analytical approach.

The Analytical Challenge: Structural Nuances of the Analyte

The structural topography of 5-methylchroman-4-amine presents unique analytical behaviors. The primary amine at the C4 position is directly adjacent to a stereocenter, while the methyl group at the C5 position introduces significant steric hindrance.

This steric bulk is a critical variable:

  • In LC-MS: It dictates the necessary architecture of the Chiral Stationary Phase (CSP). The 3D conformation of the 5-methylchroman ring system interacts stereoselectively with the helical grooves of amylose-based CSPs.

  • In NMR: It highly favors chiral recognition. When paired with a CSA like (S)-BINOL, the steric clash between the C5-methyl and the naphthyl rings of the CSA forces the (R) and (S) enantiomers into distinct spatial orientations, amplifying the chemical shift non-equivalence (ΔΔδ)[1].

Orthogonal Workflow Design

The following logical workflow illustrates the parallel processing required to achieve orthogonal cross-validation.

G Start Analyte: (R)-5-Methylchroman-4-amine HCl Prep Sample Preparation: Free-Basing & Extraction Start->Prep LCMS_Node Chiral LC-MS Analysis Prep->LCMS_Node Aliquot 1 NMR_Node 1H NMR Spectroscopy Prep->NMR_Node Aliquot 2 LCMS_Cond Chiral Stationary Phase ESI+ Mode (m/z 164.1) LCMS_Node->LCMS_Cond NMR_Cond Addition of (S)-BINOL CSA in CDCl3 Solvent NMR_Node->NMR_Cond LCMS_Res Chromatographic Peak Integration LCMS_Cond->LCMS_Res NMR_Res Diastereomeric Signal Splitting (ΔΔδ) NMR_Cond->NMR_Res CrossVal Data Synthesis: Enantiomeric Excess (ee%) & Purity LCMS_Res->CrossVal NMR_Res->CrossVal

Workflow for cross-validating enantiomeric excess of chiral amines.

Methodology 1: Chiral LC-MS Analysis

Causality & Principle: Chiral LC-MS provides physical separation of the enantiomers. By operating in Electrospray Ionization Positive (ESI+) mode, we isolate the specific mass of the free base ([M+H]⁺ at m/z 164.1). This mass-filtering eliminates the risk of co-eluting, UV-active achiral impurities skewing the ee% calculation, a common pitfall in standard HPLC-UV setups.

Step-by-Step Protocol:

  • Sample Free-Basing: Dissolve 5.0 mg of (R)-5-Methylchroman-4-amine HCl in 1.0 mL of HPLC-grade water. Add 50 µL of 1M NaOH to adjust the pH > 10. Extract with 2.0 mL of methyl tert-butyl ether (MTBE). Evaporate the organic layer under N₂ and reconstitute in 1.0 mL of Hexane/Isopropanol (85:15).

    • Scientist's Note: Injecting the HCl salt directly onto a polysaccharide-based chiral column causes severe peak tailing and rapid stationary phase degradation. Free-basing is non-negotiable.

  • Chromatographic Separation: Inject 5 µL onto an amylose-based chiral column, such as the Daicel Chiralcel OJ-3 (4.6 mm × 250 mm, 3 µm). Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (85:15:0.1 v/v/v) at a flow rate of 1.0 mL/min.

    • Scientist's Note: The 0.1% diethylamine modifier suppresses secondary electrostatic interactions between the primary amine and residual silanols on the silica support, ensuring sharp, symmetrical peaks.

  • MS Detection: Operate the mass spectrometer in ESI+ mode. Monitor the [M+H]⁺ transition at m/z 164.1. Integrate the area under the curve (AUC) for both the major (R) and minor (S) peaks to calculate the ee%.

Methodology 2: ¹H NMR with Chiral Solvating Agents (CSA)

Causality & Principle: Chiral NMR offers a rapid, non-destructive orthogonal method for determining enantiomeric excess without relying on chromatographic separation[1]. By utilizing a chiral solvating agent like (S)-BINOL, transient hydrogen-bonded diastereomeric complexes are formed in solution. The anisotropic shielding from the BINOL naphthyl rings induces distinct chemical shifts for the corresponding protons in the two enantiomers[1].

Step-by-Step Protocol:

  • Sample Preparation: Free-base 10.0 mg of the analyte using the NaOH/MTBE extraction method described above. Dry the organic extract thoroughly under high vacuum.

    • Scientist's Note: Residual water in the sample will competitively hydrogen-bond with the CSA, disrupting the transient diastereomeric complex and causing severe signal broadening.

  • CSA Complexation: Dissolve the anhydrous free amine in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add 2.0 molar equivalents of (S)-BINOL[1].

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer at 25°C[1]. Use a standard 1D proton pulse sequence with at least 64 scans.

    • Scientist's Note: High scan counts improve the signal-to-noise ratio. Identify the well-resolved signals corresponding to the C4-methine proton (typically around δ 4.2 - 4.6 ppm) and integrate the distinct resonance peaks for each diastereomeric complex to cross-validate the ee%[1].

Quantitative Data Comparison

The choice between LC-MS and NMR depends heavily on the required sensitivity and throughput. Below is a structured comparison of the two methodologies based on typical performance metrics for chiral chroman-4-amine derivatives.

Performance ParameterChiral LC-MS (ESI+)¹H NMR + (S)-BINOL CSA
Primary Analytical Output Retention Time ( tR​ ), m/z 164.1Chemical Shift (δ), Signal Splitting (ΔΔδ)
Limit of Detection (LOD) ~0.05% minor enantiomer~1.0% minor enantiomer
Analysis Time 15 - 25 minutes per run< 5 minutes (post-preparation)
Sample Recovery Destructive (unless fractionated)100% Non-destructive
Matrix Tolerance High (Due to exact mass filtering)Low (Requires high sample purity)
Enantiomeric Resolution Baseline ( Rs​ > 2.0)ΔΔδ ≈ 0.05 - 0.10 ppm

Conclusion

Both Chiral LC-MS and ¹H NMR are powerful, reliable techniques for determining the enantiomeric excess of (R)-5-Methylchroman-4-amine hydrochloride. Chiral LC-MS provides unparalleled sensitivity and physical separation, making it the gold standard for final batch release and trace impurity profiling. Conversely, ¹H NMR with a CSA serves as a rapid, non-destructive orthogonal check that directly confirms the structural identity of the analyte while validating the chromatographic ee% results. Utilizing both methods in tandem provides a self-validating data package that meets the rigorous demands of modern drug development.

References

  • Highly Enantioselective Access to Chiral Chromanes and Thiochromanes via Cu-Catalyzed Hydroamination with Anthranils Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Chromane Derivatives (Patent Application Publication US 2007/0219237 A1) Source: Google Patents / Googleapis URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-5-Methylchroman-4-amine hydrochloride

Title: Safe Handling and Operational Logistics for (R)-5-Methylchroman-4-amine Hydrochloride: A Procedural Guide As a Senior Application Scientist, I frequently consult on the integration of novel chiral building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Safe Handling and Operational Logistics for (R)-5-Methylchroman-4-amine Hydrochloride: A Procedural Guide

As a Senior Application Scientist, I frequently consult on the integration of novel chiral building blocks into pharmaceutical workflows. (R)-5-Methylchroman-4-amine hydrochloride (CAS: 1330286-45-7) is a critical intermediate, particularly in the synthesis of selective acid pump inhibitors and other chromane-derived therapeutics[1]. While the hydrochloride salt form imparts thermodynamic stability and prevents the spontaneous oxidation and racemization often seen in free chiral amines, it also introduces specific physicochemical hazards—namely, the generation of irritating, hygroscopic dusts.

This guide provides a self-validating, step-by-step operational and logistical framework for handling this compound. Our focus is on the causality behind each safety measure, ensuring that your laboratory protocols are grounded in chemical reality rather than rote compliance.

Physicochemical Profile & Hazard Data

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the quantitative and qualitative properties of the target molecule[2].

Property / ParameterValue / DescriptionOperational Implication
CAS Number 1330286-45-7Unique identifier for inventory and SDS tracking.
Molecular Formula C₁₀H₁₄ClNOHalogenated amine salt; requires specific halogenated disposal streams.
Molecular Weight 199.68 g/mol Used for stoichiometric calculations in reaction planning.
Physical State Solid (Pale milky brown to white)High risk of aerosolization (dust formation) during transfer[1].
Solubility Soluble in polar organics (THF, alcohols)Rapid skin absorption if dissolved in carrier solvents.
Storage Conditions Cool, dry, inert atmosphereHygroscopic nature leads to clumping and degradation if exposed to ambient humidity[2].

Causality-Driven PPE Matrix

Standard laboratory attire (flame-resistant lab coat, long pants, closed-toe shoes) is assumed. The following specialized PPE is required based on the mechanistic hazards of (R)-5-Methylchroman-4-amine hydrochloride:

  • Respiratory Protection: As a finely milled hydrochloride salt, this compound poses a significant inhalation hazard. Inhalation of amine salts can cause severe mucosal irritation and localized pH disruptions in the respiratory tract[3].

    • Requirement: Handle exclusively within a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].

  • Hand Protection (The Carrier-Solvent Risk): In its solid state, the salt is a mild contact irritant. However, operational workflows typically involve dissolving this compound in solvents like Tetrahydrofuran (THF) or Toluene for downstream coupling reactions (e.g., Buchwald-Hartwig aminations)[1]. These solvents act as permeation enhancers, carrying the active pharmaceutical ingredient (API) intermediate across the stratum corneum.

    • Requirement: Double-gloving with heavy-duty nitrile[5]. The outer glove must be changed immediately upon suspected solvent splash.

  • Eye Protection: Amine dusts are highly irritating to the corneal epithelium.

    • Requirement: Unvented chemical safety goggles. Standard safety glasses with side shields are insufficient against airborne particulates[3].

Operational Workflow & Step-by-Step Methodology

The following workflow ensures a self-validating system where each step inherently verifies the safety of the preceding one.

Operational workflow for handling (R)-5-Methylchroman-4-amine HCl.

Step-by-Step Handling Protocol:

  • Preparation & Purging: Ensure the VBE is operating at a face velocity of 80-100 fpm. Line the workspace with anti-static weighing paper. Causality: The static charge generated by standard plastics can cause the fine hydrochloride powder to scatter, dramatically increasing the inhalation risk[5].

  • Dispensing: Retrieve the primary container from the desiccator. Using a grounded stainless steel spatula, dispense the required mass of (R)-5-Methylchroman-4-amine hydrochloride into a tared, septa-compatible vial.

  • Sealing: Cap the vial securely within the VBE before transferring it to the primary chemical fume hood. Causality: This prevents cross-contamination of the laboratory airspace during transit.

  • Dissolution (Self-Validation Step): In the fume hood, pierce the septum with a needle connected to an inert gas line (Nitrogen or Argon). Inject the reaction solvent (e.g., Toluene or THF)[1]. The dissolution should be visually confirmed as a clear or slightly cloudy solution without vigorous exotherm. Validation: If the powder does not dissolve as expected, it indicates potential moisture contamination during storage.

  • Transfer: Use a syringe or cannula to transfer the dissolved intermediate into the main reaction vessel. This closed-system transfer eliminates secondary exposure risks.

Spill Response and Disposal Plan

Immediate Spill Response (Solid): If the powder is spilled outside an enclosure, do not sweep, as this aerosolizes the API.

  • Evacuate personnel from the immediate vicinity.

  • Don a P100 respirator and double nitrile gloves.

  • Gently cover the spill with damp absorbent paper (using water or a dilute mild acidic solution like 1% acetic acid to neutralize and dissolve the amine salt)[6].

  • Wipe inward to prevent the spread of the chemical footprint.

Disposal Logistics: (R)-5-Methylchroman-4-amine hydrochloride contains both a halogen (chloride) and nitrogenous groups.

  • Solid Waste: All contaminated wipes, empty vials, and PPE must be placed in a sealed, clearly labeled chemical waste bag and disposed of as hazardous solid waste.

  • Liquid Waste: Aqueous or organic solutions containing this compound must be segregated into halogenated organic waste streams . Causality: Mixing halogenated amine salts with non-halogenated waste can lead to regulatory violations and potential exothermic reactions in waste carboys.

References

  • WO2007107827A1 - Chromane derivatives, Google P
  • MSDS Amine , Resyn Biosciences,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-Methylchroman-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-5-Methylchroman-4-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.